4-Amino-1,2,5-oxadiazole-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,2,5-oxadiazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4O/c4-1-2-3(5)7-8-6-2/h(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAYVHFNURJLAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361380 | |
| Record name | 4-amino-1,2,5-oxadiazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156463-85-3 | |
| Record name | 3-Amino-4-cyanofurazan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156463-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-1,2,5-oxadiazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-1,2,5-oxadiazole-3-carbonitrile | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a versatile heterocyclic compound with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[1] Also known as 4-aminofurazan-3-carbonitrile, this molecule's utility stems from its dual amino and nitrile functional groups on a stable oxadiazole core, making it a valuable intermediate for the synthesis of more complex molecules.[1] This document details two principal synthesis routes, presenting experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding of the chemical processes involved. The information is curated for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound (CAS 156463-85-3) is a white solid compound that serves as a critical building block in medicinal chemistry and materials science.[1] Its heterocyclic framework is a common motif in many biologically active compounds.[1] The presence of both an amino and a nitrile group allows for extensive functionalization, enabling the creation of diverse chemical libraries for screening against various disease targets.[1] Given the importance of this compound, the development of efficient and safe synthesis methods is of paramount importance. This guide outlines two prominent synthesis pathways, starting from readily available precursors.
Synthesis Pathway 1: From Malononitrile via Carboxylic Acid Intermediate
This pathway commences with malononitrile and proceeds through the formation of 4-aminofurazan-3-carboxylic acid and its corresponding amide, which is then dehydrated to yield the target carbonitrile. A safer, one-pot synthesis for the key intermediate, 4-aminofurazan-3-carboxylic acid, has been developed to avoid hazardous exothermic reactions associated with previous methods.
Overall Synthesis Pathway
Diagram 1: Overview of the synthesis pathway starting from malononitrile or methyl cyanoacetate.
Experimental Protocols
Step 1: Synthesis of 4-Aminofurazan-3-carboxylic Acid (Safer One-Pot Method)
This procedure is adapted from a safer and more efficient method for the synthesis of this key precursor.
-
Materials:
-
Methyl cyanoacetate
-
Sodium nitrite (NaNO₂)
-
Acetic acid (AcOH)
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, suspend methyl cyanoacetate in water.
-
Add sodium nitrite to the suspension.
-
Cool the reaction mixture to 0°C in an ice-water bath.
-
Add acetic acid dropwise to the mixture, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction to stir and gradually warm to room temperature.
-
The formation of the furazan ring occurs in situ.
-
The resulting 4-aminofurazan-3-carboxylic acid can be isolated through filtration and purified by recrystallization.
-
Step 2: Synthesis of 4-Aminofurazan-3-carboxamide
This step involves the conversion of the carboxylic acid to the corresponding primary amide.
-
Materials:
-
4-Aminofurazan-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Ammonia (aqueous or gaseous)
-
-
Procedure:
-
Convert the 4-aminofurazan-3-carboxylic acid to its acid chloride by reacting it with an excess of thionyl chloride. This reaction is typically performed in an inert solvent under reflux.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
The crude acid chloride is then carefully reacted with an excess of aqueous or gaseous ammonia to form 4-aminofurazan-3-carboxamide.
-
The product can be isolated by filtration and purified by recrystallization.
-
Step 3: Dehydration of 4-Aminofurazan-3-carboxamide to this compound
The final step is the dehydration of the primary amide to the nitrile.
-
Materials:
-
4-Aminofurazan-3-carboxamide
-
Dehydrating agent such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride ((CF₃CO)₂O) in the presence of a base like pyridine.
-
-
Procedure (General):
-
Suspend 4-aminofurazan-3-carboxamide in a suitable inert solvent.
-
Add the dehydrating agent to the suspension. The choice of reagent and reaction conditions (temperature, time) will depend on the specific dehydrating agent used. For example, when using trifluoroacetic anhydride and pyridine, the reaction is often carried out at reduced temperatures.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
-
Quantitative Data
| Step | Reactants | Products | Reagents/Conditions | Yield | Reference(s) |
| 1. Carboxylic Acid Synthesis (One-Pot) | Methyl cyanoacetate, NaNO₂, Acetic Acid | 4-Aminofurazan-3-carboxylic Acid | Water, 0°C to RT | High | |
| 2. Amide Formation | 4-Aminofurazan-3-carboxylic Acid | 4-Aminofurazan-3-carboxamide | 1. SOCl₂ (or other activating agent) 2. NH₃ | - | General |
| 3. Dehydration to Nitrile | 4-Aminofurazan-3-carboxamide | This compound | POCl₃ or (CF₃CO)₂O/Pyridine | 71% | [2] |
Synthesis Pathway 2: "Green" Route via Formamide Intermediate
An alternative, more environmentally friendly synthesis route has been developed that avoids the use of heavy metal reagents. This pathway proceeds through the dehydration of 4-aminofurazan-3-formamide.[2]
Overall Synthesis Pathway
Diagram 2: "Green" synthesis pathway starting from N,N-dimethylformamide.
Experimental Protocols
Step 1: Synthesis of 4-Aminofurazan-3-formamide
-
Materials:
-
N,N-dimethylformamide (DMF)
-
A chlorinating reagent
-
An organic base
-
-
Procedure (Conceptual):
-
The synthesis involves the reaction of N,N-dimethylformamide with a chlorinating agent and an organic base to form an intermediate that leads to 4-aminofurazan-3-formamide.[2] Detailed experimental conditions are not widely published and may be proprietary.
-
Step 2: Dehydration of 4-Aminofurazan-3-formamide
-
Materials:
-
4-Aminofurazan-3-formamide
-
A suitable dehydrating agent
-
-
Procedure (Conceptual):
-
The 4-aminofurazan-3-formamide is subjected to a dehydration reaction to yield this compound.[2] The specific dehydrating agent and reaction conditions would be optimized for this particular substrate.
-
Quantitative Data
Characterization Data
The final product, this compound, can be characterized using various spectroscopic methods.
| Property | Value |
| Molecular Formula | C₃H₂N₄O |
| Molecular Weight | 110.07 g/mol |
| Appearance | White solid |
| CAS Number | 156463-85-3 |
Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired to confirm the structure and purity of the synthesized compound.
Conclusion
This technical guide has detailed two primary synthetic pathways for this compound. The first pathway, proceeding through a carboxylic acid and amide intermediate, is well-established, with a safer one-pot synthesis developed for the key carboxylic acid precursor. The second, "green" pathway offers a more environmentally friendly alternative, although detailed experimental protocols are less accessible. The choice of synthesis route will depend on factors such as scale, available reagents, and environmental considerations. The information provided herein is intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the efficient and safe production of this important heterocyclic compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,2,5-oxadiazole-3-carbonitrile, also known as 3-amino-4-cyanofurazan, is a heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a 1,2,5-oxadiazole (furazan) ring substituted with both an amino and a cyano group, makes it a versatile building block for the synthesis of more complex molecules.[2] The oxadiazole moiety is a known pharmacophore present in various biologically active compounds, contributing to its importance in drug discovery programs.[1][3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its synthetic pathway.
Core Physicochemical Properties
This compound is typically a white solid at room temperature.[1] It possesses a unique combination of functional groups that influence its chemical reactivity and potential applications, particularly in the development of pharmaceuticals and energetic materials.[2][4]
Quantitative Data Summary
The key physicochemical parameters for this compound are summarized in the table below. These values are critical for researchers in designing synthetic routes, predicting biological interactions, and formulating new materials.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₂N₄O | [2] |
| Molecular Weight | 110.07 g/mol | [2] |
| Appearance | White Solid | [1] |
| Melting Point | 180 - 182 °C | [5] |
| Boiling Point | Decomposes | [5] |
| Density (predicted) | 1.469 g/cm³ | [5] |
| Solubility | Low solubility in water. Soluble in polar organic solvents like DMSO and DMF. | [5] |
| pKa | Data not available in cited literature. | |
| LogP | Data not available in cited literature. |
Experimental Protocols
Synthesis of 3-Amino-4-cyanofurazan (A Representative Protocol)
This protocol outlines the synthesis of the 3-amino isomer, which is expected to follow a similar chemical logic to the synthesis of the 4-amino target compound.
Objective: To synthesize 3-amino-4-cyanofurazan from malononitrile.
Materials:
-
Malononitrile
-
Sodium nitrite (NaNO₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Lead(IV) oxide (PbO₂) or other oxidizing/dehydrating agent
-
Acetic acid
-
Appropriate solvents (e.g., water, ethanol)
Methodology:
-
Nitrosation: An aqueous solution of malononitrile is reacted with sodium nitrite under controlled temperature conditions to introduce a nitroso group.
-
Oximation: The resulting nitroso-malononitrile intermediate is then reacted with hydroxylamine hydrochloride. This step converts the nitroso group into an oxime and one of the nitrile groups into an amidoxime, forming a dioxime intermediate.[4][6]
-
Dehydration and Cyclization: The dioxime intermediate undergoes dehydration and cyclization to form the 1,2,5-oxadiazole (furazan) ring. This is often achieved by treating the intermediate with a dehydrating agent or through thermal means. In some reported syntheses of similar compounds, an oxidizing agent like lead dioxide in acetic acid is used to facilitate the final cyclization and formation of the aminofurazan structure.[4][6]
-
Purification: The final product, 3-amino-4-cyanofurazan, is isolated and purified using standard laboratory techniques such as recrystallization or column chromatography.
Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -NH₂, -C≡N, C=N of the ring).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure and arrangement of atoms.[7]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[7]
Visualized Synthesis Workflow
The following diagram illustrates a plausible multi-step synthesis pathway for aminocyanofurazan derivatives, based on the protocols described for the 3-amino isomer starting from malononitrile.
Caption: Plausible synthetic pathway for aminocyanofurazan derivatives.
Applications and Future Directions
This compound serves as a crucial intermediate in several fields.
-
Pharmaceuticals: The dual functionality of the amino and nitrile groups allows for extensive derivatization, enabling medicinal chemists to create libraries of novel compounds for drug screening.[1] The 1,2,5-oxadiazole ring system is a key component in compounds being investigated for various therapeutic applications, including antimicrobial and enzyme-inhibiting activities.[2]
-
Material Science: This compound and its derivatives are also explored in the field of energetic materials, where the high nitrogen content and the oxygen-rich furazan ring contribute to desirable properties.[4]
The continued study of this molecule's physicochemical properties and reactivity will be essential for unlocking its full potential in the development of new drugs and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. Buy this compound | 156463-85-3 [smolecule.com]
- 3. N-(4-Amino-1,2,5-oxadiazol-3-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 5. 1,2,5-Oxadiazole-3-Carbonitrile, 4-Amino- Properties, Applications, Safety Data & Synthesis | Expert Chemical Guide China [nj-finechem.com]
- 6. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Amino-1,2,5-oxadiazole-3-carbonitrile (CAS: 156463-85-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, provides a detailed, albeit generalized, experimental protocol for its synthesis, and explores its primary application as a key building block for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound, also known as 3-amino-4-cyanofurazan, is a white solid organic compound.[1] Its structure, featuring a 1,2,5-oxadiazole (furazan) ring substituted with both an amino and a cyano group, makes it a versatile precursor in the synthesis of more complex heterocyclic systems.[1] The presence of these reactive functional groups allows for a wide range of chemical modifications, rendering it a valuable intermediate in the fields of pharmaceuticals, agrochemicals, and material science.[1][2]
Notably, this compound has garnered significant attention as a scaffold for the development of inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[3] By inhibiting IDO1, the tumor's immunosuppressive microenvironment can be disrupted, thereby enhancing the efficacy of the host's anti-tumor immune response.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 156463-85-3 | [2] |
| Molecular Formula | C₃H₂N₄O | [2][4] |
| Molecular Weight | 110.07 g/mol | [2][4] |
| Appearance | White solid | [5] |
| Melting Point | 180-182 °C | |
| Density (Predicted) | 1.469 g/cm³ | |
| Solubility in Water | Low | |
| Stability | Stable under normal conditions | |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-amino-4-cyanofurazan | [6][7] |
Spectral Data
Despite extensive searches of publicly available databases and literature, specific quantitative spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound could not be obtained. This information is likely held within proprietary databases or the full text of publications not accessible through the conducted searches. Researchers requiring this data are advised to consult specialized chemical analysis services or seek access to the full-text scientific literature and patents that report the synthesis of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound has been reported to proceed from malononitrile through a multi-step process involving nitrosation, oximation, and subsequent dehydration and cyclization.[7][8] While a specific, detailed protocol was not found in the public domain, the following generalized procedure is proposed based on established methods for the synthesis of similar furazan derivatives.
Disclaimer: This is a representative protocol and may require optimization. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Malononitrile
-
Sodium nitrite (NaNO₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dehydrating agent (e.g., acetic anhydride, polyphosphoric acid, or thionyl chloride)
-
Suitable solvents (e.g., water, ethanol, acetic acid)
Procedure:
-
Nitrosation of Malononitrile: Malononitrile is dissolved in an appropriate solvent (e.g., aqueous ethanol). The solution is cooled in an ice bath, and a solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is then acidified, typically with hydrochloric acid, to generate the dinitrosated intermediate.
-
Oximation: The dinitrosated intermediate is then reacted with hydroxylamine hydrochloride in a suitable buffer system (e.g., aqueous sodium hydroxide) to form the corresponding dioxime. The pH of the reaction is carefully controlled to facilitate the oximation reaction.
-
Dehydration and Cyclization: The resulting dioxime is isolated and subjected to dehydration and cyclization to form the 1,2,5-oxadiazole ring. This is typically achieved by heating the dioxime with a dehydrating agent such as acetic anhydride, polyphosphoric acid, or thionyl chloride. The reaction conditions (temperature and time) will depend on the chosen dehydrating agent.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. The crude this compound can then be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Cell-Based IDO1 Inhibitor Screening Assay
The following is a detailed protocol for a cell-based assay to screen for inhibitors of IDO1, a primary application of derivatives of this compound. This protocol is adapted from established methods.[6][9]
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells).[10]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
Interferon-gamma (IFNγ) for IDO1 induction.
-
Test compounds (dissolved in DMSO).
-
Trichloroacetic acid (TCA).
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Plating: Seed SKOV-3 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to attach overnight.[6]
-
IDO1 Induction: Replace the medium with fresh medium containing 100 ng/mL of IFNγ to induce IDO1 expression and incubate for 24 hours.[6]
-
Inhibitor Treatment: Remove the IFNγ-containing medium and add fresh medium containing serial dilutions of the test compounds (derived from this compound). Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).
-
Incubation: Incubate the plate for 48-72 hours to allow for tryptophan catabolism.
-
Kynurenine Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 10 µL of 6.1 N TCA to each well and incubate at 50 °C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[6]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the supernatant to another 96-well plate and add 100 µL of Ehrlich's reagent.[6]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of kynurenine from a standard curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Biological Activity and Applications
The primary biological application of this compound is as a precursor for the synthesis of IDO1 inhibitors. The IDO1 enzyme is a key regulator of immune responses and is implicated in cancer, chronic infections, and autoimmune diseases.[5]
IDO1 Signaling Pathway
IDO1 initiates the kynurenine pathway of tryptophan metabolism. This pathway has two main immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan in the local microenvironment inhibits the proliferation and function of effector T cells, which are essential for anti-tumor immunity.
-
Kynurenine Production: The accumulation of tryptophan metabolites, collectively known as kynurenines, can induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs), which further suppress the immune response.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential in drug discovery, particularly in the development of IDO1 inhibitors for cancer immunotherapy. While detailed public information on its synthesis and spectral characterization is limited, this guide provides a foundational understanding of its properties and applications. Further research and disclosure of experimental data will undoubtedly accelerate the exploration of this promising molecule and its derivatives in various scientific disciplines.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. ijper.org [ijper.org]
- 4. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to 4-Amino-1,2,5-oxadiazole-3-carbonitrile: Molecular Structure, Bonding, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-1,2,5-oxadiazole-3-carbonitrile, also known as 3-amino-4-cyanofurazan, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular structure, featuring an electron-deficient oxadiazole ring functionalized with both an amino and a cyano group, imparts a versatile reactivity profile. This document provides a comprehensive overview of the molecular structure, bonding characteristics, and physicochemical properties of this compound, supported by available experimental and computational data. It also outlines a general synthetic approach and discusses its potential applications, particularly in the realm of drug discovery as a scaffold for enzyme inhibitors.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the oxadiazole scaffold is a prominent feature in many biologically active molecules due to its metabolic stability and ability to participate in hydrogen bonding interactions.[1][2] this compound (AOC) is a key building block in this class of compounds, offering multiple reaction sites for the synthesis of more complex molecular architectures.[3][4] Its dual functionality makes it a valuable precursor for creating diverse chemical libraries for high-throughput screening in drug discovery programs.[3][4] This guide aims to consolidate the current understanding of the fundamental chemical and physical properties of AOC.
Molecular Structure and Bonding
The molecular structure of this compound is characterized by a planar, five-membered 1,2,5-oxadiazole (furazan) ring. This ring is substituted with an amino (-NH₂) group at the 4-position and a nitrile (-C≡N) group at the 3-position. The oxadiazole ring is known to be electron-deficient, which influences the chemical reactivity of its substituents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃H₂N₄O | [5] |
| Molecular Weight | 110.07 g/mol | [5] |
| CAS Number | 156463-85-3 | [5] |
| Appearance | White solid | [4] |
| Melting Point | 85-87 °C | [6] |
| Density (Predicted) | 1.54±0.1 g/cm³ | [6] |
| Boiling Point (Predicted) | 354.5±52.0 °C | [6] |
Synthesis
The synthesis of this compound typically involves multi-step processes starting from simple precursors.[2][4] A general and environmentally conscious synthetic pathway has been developed, which avoids the use of heavy metal reagents.[2] The logical workflow for a common synthetic route is depicted in the diagram below.
Caption: General synthetic workflow.
Experimental Protocol: A Representative Synthesis
While specific industrial protocols may vary, a representative laboratory-scale synthesis can be described based on established methodologies for furazan chemistry.[2]
Step 1: Formation of the Furazan Ring from Malononitrile Malononitrile is used as the starting material. Through a series of nitrosation and oximation reactions, followed by dehydration and cyclization, the core furazan framework is constructed.[2]
Step 2: Formation of 4-Aminofurazan-3-formamide The furazan intermediate is then converted to 4-aminofurazan-3-formamide. This step often involves the use of N,N-dimethylformamide, a chlorinating agent, and an organic base.[2]
Step 3: Dehydration to Yield this compound The final step involves the dehydration of 4-aminofurazan-3-formamide to yield the target compound. This can be achieved using a dehydrating agent such as a mixture of trifluoroacetic anhydride and pyridine.[2]
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Although a complete, publicly available dataset with full assignments is scarce, typical spectral features for related compounds can be inferred.
5.1. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for the amino group (N-H stretching around 3300-3500 cm⁻¹), the nitrile group (C≡N stretching around 2200-2260 cm⁻¹), and the C=N and N-O bonds within the oxadiazole ring (typically in the 1400-1650 cm⁻¹ region).
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would likely show a broad singlet for the amino protons (-NH₂). The chemical shift would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would display distinct signals for the two carbon atoms of the oxadiazole ring and the carbon of the nitrile group. The chemical shifts would be influenced by the electronegative nitrogen and oxygen atoms in the ring.
5.3. Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight of the compound (110.07 g/mol ). The fragmentation pattern would provide further structural information, likely showing the loss of small neutral molecules such as HCN or N₂O.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of novel therapeutic agents.[3] The oxadiazole ring acts as a bioisostere for ester and amide groups, often improving the pharmacokinetic profile of a drug candidate. The amino and nitrile functionalities provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships.
One area of particular interest is its use in the development of enzyme inhibitors. For example, derivatives of 1,2,5-oxadiazole have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion.
The general workflow for utilizing this compound in a drug discovery program is illustrated below.
Caption: Drug discovery workflow.
Conclusion
This compound is a versatile heterocyclic compound with significant potential in both medicinal chemistry and materials science. Its well-defined molecular structure and reactive functional groups make it an attractive starting material for the synthesis of a wide range of derivatives. While detailed experimental data on its structure and spectroscopy are not extensively published, its chemical properties can be reliably inferred from related compounds. Further research into the synthesis of novel derivatives and their biological evaluation is likely to yield promising new drug candidates and advanced materials.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 3. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. lookchem.com [lookchem.com]
Spectroscopic and Structural Elucidation of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,2,5-oxadiazole-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring an oxadiazole core substituted with both an amino and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound, based on the analysis of its functional groups and data from structurally related compounds. Detailed, generalized experimental protocols for acquiring this data are also presented.
Molecular and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 156463-85-3 | [1] |
| Molecular Formula | C₃H₂N₄O | [1] |
| Molecular Weight | 110.07 g/mol | [1] |
| Appearance | White solid (predicted) | |
| Melting Point | 85-87 °C | [2] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a single peak for the amino protons. The chemical shift of these protons can be influenced by the solvent, concentration, and temperature.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.0 - 7.0 | Broad Singlet | 2H | -NH₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts are predicted based on the electronic environment of each carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~115 | -C≡N |
| ~140 | C-NH₂ (on oxadiazole ring) |
| ~155 | C-C≡N (on oxadiazole ring) |
IR (Infrared) Spectroscopy
The IR spectrum will provide information about the vibrational frequencies of the functional groups present in the molecule.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H stretch (amino group) |
| 2260 - 2240 | Strong, Sharp | C≡N stretch (nitrile group) |
| 1650 - 1580 | Medium | N-H bend (amino group) |
| 1580 - 1490 | Medium | C=N stretch (oxadiazole ring) |
| 1450 - 1350 | Medium | C-N stretch (amino group) |
| 1200 - 1020 | Medium | N-O stretch (oxadiazole ring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 110 | [M]⁺ (Molecular ion) |
| 84 | [M - C₂N]⁺ |
| 68 | [M - C₂N₂O]⁺ |
| 54 | [M - C₃H₂N₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024-4096 or more, depending on sample concentration
-
Temperature: 298 K
-
-
Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition and Processing: Record the spectrum as percent transmittance or absorbance. Perform a background scan of the empty ATR crystal or the pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
-
Instrumentation (Electrospray Ionization - ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode
-
Inlet System: Liquid Chromatography (LC) or direct infusion
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
References
Thermal Stability and Decomposition of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Technical Review
Introduction
4-Amino-1,2,5-oxadiazole-3-carbonitrile, a heterocyclic compound featuring an amino and a nitrile group on the oxadiazole core, is a versatile building block in organic synthesis.[1] Its applications span pharmaceuticals, agrochemicals, and material science, where understanding its thermal stability is crucial for safe handling, storage, and processing.[1] The 1,2,5-oxadiazole ring is a known explosophore, and its derivatives are often investigated as energetic materials. Consequently, the thermal behavior of such compounds is a key area of research.
This technical guide summarizes the typical experimental protocols used to assess the thermal stability of oxadiazole derivatives and presents collated data from related compounds to infer the potential thermal characteristics of this compound.
Thermal Analysis of Oxadiazole Derivatives: Methodologies
The thermal stability and decomposition kinetics of oxadiazole derivatives are primarily investigated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide critical data on decomposition temperatures, heat flow, and mass loss as a function of temperature.
Experimental Protocols
A general experimental workflow for the thermal analysis of a new chemical entity like this compound would involve the following steps:
Caption: A typical experimental workflow for the thermal analysis of a chemical compound.
Detailed Methodologies:
-
Differential Scanning Calorimetry (DSC): A sample is heated at a controlled rate alongside an inert reference. The difference in heat flow to the sample and reference is measured as a function of temperature. This technique is used to determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition (ΔHdec). For kinetic studies, multiple heating rates are often employed.
-
Thermogravimetric Analysis (TGA): The mass of a sample is monitored as a function of temperature or time as the sample is subjected to a controlled temperature program in a controlled atmosphere. TGA provides information about the temperature at which mass loss occurs, which is indicative of decomposition.
Thermal Properties of Structurally Related Oxadiazole Derivatives
In the absence of direct data for this compound, the thermal properties of analogous compounds are presented below to provide a comparative understanding.
| Compound | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Heat of Decomposition (ΔHdec) (J/g) | Reference |
| 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) | ~110 (melting) | - | - | [2] |
| 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) | ~100 (melting) | - | - | [2] |
| 3,4-dimethyl-1,2,5-oxadiazole | 209 | - | -1958 | [3] |
| 3-methyl-4-carboxy-1,2,5-oxadiazole | 116 | - | - | [3] |
| 2,5-bis-(2-nitroamino-1,3,4-oxadiazol-5-yl)-1,3,4-oxadiazole | 180 | - | - | [4] |
Note: The data presented is for compounds with different substituents and, in some cases, a different oxadiazole isomer (1,3,4-oxadiazole). The presence of nitro groups, as in BNFF-1 and ANFF-1, significantly influences the energetic properties and decomposition behavior.
Proposed Decomposition Pathway
The thermal decomposition of 1,2,5-oxadiazole derivatives often proceeds through the cleavage of the N-O bond, which is typically the weakest bond in the ring. The subsequent decomposition is a complex process involving radical intermediates. For this compound, a plausible initial decomposition step would be the scission of an N-O bond in the oxadiazole ring.
Caption: A simplified, hypothesized decomposition pathway for this compound.
Computational studies on related energetic furazan derivatives suggest that the initial decomposition can be triggered by the cleavage of the C-NO2 bond in nitro-substituted compounds.[2] For this compound, which lacks a nitro group, the ring-opening mechanism is a more probable initial step. The amino and cyano substituents will also influence the subsequent decomposition chemistry.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the public domain, an understanding of its potential thermal behavior can be inferred from the analysis of structurally related oxadiazole derivatives. The primary methods for such an investigation would be DSC and TGA, following a standard experimental workflow. The decomposition is likely initiated by the cleavage of the N-O bond in the oxadiazole ring.
For researchers, scientists, and drug development professionals working with this compound, it is imperative to conduct thorough thermal analysis to establish its thermal hazard profile. The information and methodologies presented in this guide provide a framework for such an investigation. The stability of oxadiazole derivatives can be significantly influenced by substituents, and therefore, direct experimental evaluation is critical for ensuring safety and process control.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decomposition Mechanisms and Kinetics of Novel Energetic Molecules BNFF-1 and ANFF-1: Quantum-Chemical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility information for the heterocyclic compound 4-Amino-1,2,5-oxadiazole-3-carbonitrile (CAS No. 156463-85-3). Due to its structural features, including an amino group and a nitrile group on an oxadiazole core, this compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and material science.[1] Understanding its solubility is a critical first step in its application and development.
Qualitative Solubility Data
The available information on the solubility of this compound is primarily qualitative. The compound is generally described as a solid at room temperature.[2] The data from various chemical suppliers is summarized in the table below.
| Solvent | Reported Solubility | Source |
| Water | Low solubility | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
Note: The term "soluble" in this context is qualitative and does not specify the concentration. "Low solubility" indicates that the compound does not dissolve readily in water under normal conditions. For drug development and formulation, precise quantitative data is essential.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for determining the equilibrium solubility of a solid organic compound such as this compound. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for solubility measurement.[4][5]
Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, acetone, DMSO, DMF, acetonitrile) of analytical grade
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to various known concentrations.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Prepare triplicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Shake the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the samples at a high speed.[4]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.
-
Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[5]
-
Construct a calibration curve from the standard solutions and use it to calculate the concentration of the compound in the diluted samples.
-
-
Data Calculation:
-
Calculate the solubility of this compound in the test solvent by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining equilibrium solubility.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Amino-1,2,5-Oxadiazol-3-Carbonitrile | Properties, Uses, Safety, Supplier & Manufacturer China [nj-finechem.com]
- 3. 1,2,5-Oxadiazole-3-Carbonitrile, 4-Amino- Properties, Applications, Safety Data & Synthesis | Expert Chemical Guide China [nj-finechem.com]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. who.int [who.int]
The Oxadiazole Core: A Technical Guide to its Historical Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical discovery, development, and foundational synthetic methodologies of oxadiazole compounds. From their initial, serendipitous synthesis in the late 19th century to their current status as a "privileged scaffold" in medicinal chemistry, this document details the key milestones, classical experimental protocols, and the evolution of their biological applications. Quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized to facilitate understanding.
Historical Perspective: The Dawn of a Heterocycle
The journey of the oxadiazole ring system began in 1884, a period of foundational exploration in heterocyclic chemistry. There are four primary isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), with the 1,2,4- and 1,3,4-isomers having garnered the most significant and sustained interest in the scientific community.
The first synthesis of the 1,2,4-oxadiazole ring was reported in 1884 by Tiemann and Krüger.[1][2][3] Their work, involving the reaction of amidoximes with acylating agents, laid the chemical groundwork for this entire class of compounds.[2] Initially, the structure was even misidentified as "azoxime."[1][3] It took nearly eight decades for the full potential of this heterocycle to be recognized, spurred by investigations into its photochemical rearrangements.[1][3]
The parent, unsubstituted 1,3,4-oxadiazole isomer was prepared much later. In 1965, C. Ainsworth reported its first synthesis via the thermolysis of formylhydrazone ethylformate.[2] This discovery was crucial as it provided access to a different and highly significant isomeric scaffold that is now central to many modern therapeutic agents.[2][4]
The timeline below illustrates the foundational discoveries in the history of the two most prominent oxadiazole isomers.
Foundational Synthetic Methodologies
The early methods for constructing oxadiazole rings remain fundamental to heterocyclic chemistry. While numerous modern refinements exist, these classical reactions established the primary pathways to these cores.
Synthesis of 1,2,4-Oxadiazoles via Acylation of Amidoximes
This is the pioneering method developed by Tiemann and Krüger.[1] It involves the reaction of an amidoxime with an acylating agent, such as an acyl chloride, to form an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.[1]
Objective: To synthesize a 3,5-disubstituted-1,2,4-oxadiazole from an amidoxime and an acyl chloride.
Materials:
-
Substituted Amidoxime (1.0 equivalent)
-
Substituted Acyl Chloride (1.1 equivalents)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted amidoxime (1.0 eq) in anhydrous pyridine.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add the substituted acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, heat the mixture to reflux (typically 80-120 °C depending on the solvent if different from pyridine) for 2-6 hours to facilitate cyclodehydration.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and a saturated aqueous sodium bicarbonate solution.[1]
-
Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[1]
Synthesis of 1,3,4-Oxadiazoles via Cyclodehydration of Diacylhydrazines
One of the most common and versatile methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[5][6] This method requires a dehydrating agent to facilitate the ring-closing step. A variety of reagents have been historically employed, including phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), and thionyl chloride.[5]
Objective: To synthesize a 2,5-disubstituted-1,3,4-oxadiazole from a 1,2-diacylhydrazine.
Materials:
-
1,2-Diacylhydrazine (1.0 equivalent)
-
Phosphorus oxychloride (POCl₃) (as reagent and solvent)
-
Ice-water
-
Sodium bicarbonate or Sodium carbonate (for neutralization)
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Carefully add the 1,2-diacylhydrazine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser. The reaction is often performed neat.
-
Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-8 hours.[4] Monitor the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice or into ice-cold water in a beaker. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution until the effervescence ceases and the pH is neutral (~7).
-
The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[4]
Physicochemical and Biological Data of Early Compounds
The initial interest in oxadiazoles was primarily from a chemical structure standpoint. However, as synthetic methods improved, researchers began to explore their physical properties and biological activities. The oxadiazole ring is recognized as a bioisostere for amide and ester groups, providing metabolic stability and favorable electronic properties.[3][7] This has led to its incorporation in a vast number of bioactive molecules.[8][9]
| Compound Class | Example Structure | Year of First Synthesis | Melting Point (°C) | Early Reported Biological Activity |
| 3,5-Diphenyl-1,2,4-oxadiazole | Phenyl-substituted 1,2,4-oxadiazole | Post-1884 | 108-109 | Foundational structure for later anti-inflammatory and antimicrobial studies. |
| 2,5-Diphenyl-1,3,4-oxadiazole | Phenyl-substituted 1,3,4-oxadiazole | Post-1950s | 138-140 | Investigated for antibacterial and antifungal properties.[10] |
| Oxolamine | 3-Phenyl-5-(diethylaminomethyl)-1,2,4-oxadiazole | ~1960 | N/A | Cough suppressant; first commercial drug with a 1,2,4-oxadiazole core.[3][8] |
Mechanism of Action: Inhibition of Inflammatory Pathways
A significant area of development for oxadiazole-containing compounds has been in the field of anti-inflammatory agents.[11] Many derivatives have been found to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade.[3] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins (PGs), which are signaling molecules that mediate pain and inflammation.[12]
The diagram below illustrates a simplified signaling pathway for COX-2 inhibition. By blocking the active site of the COX-2 enzyme, the oxadiazole-based inhibitor prevents the synthesis of pro-inflammatory prostaglandins like PGE₂.
This inhibitory action, explored from the mid-20th century onwards, cemented the oxadiazole scaffold as a viable and potent pharmacophore, driving decades of research and development in medicinal chemistry and leading to the creation of numerous therapeutic candidates for a wide array of diseases.[4][7][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: Theoretical and Computational Studies of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a key heterocyclic compound. Also known as 3-amino-4-cyanofurazan, this molecule serves as a critical building block in the synthesis of various nitrogen-rich compounds with applications in medicinal chemistry and energetic materials. This document summarizes its structural, electronic, and spectroscopic properties derived from computational analyses and outlines the experimental procedures for its synthesis and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experiments are detailed, and logical workflows are visualized using diagrams to facilitate a deeper understanding of the scientific principles and processes involved.
Introduction
This compound (C₃H₂N₄O) is a five-membered heterocyclic compound featuring both an amino (-NH₂) and a cyano (-C≡N) group attached to a 1,2,5-oxadiazole (furazan) ring. This unique combination of functional groups imparts a high degree of reactivity and versatility, making it a valuable intermediate in organic synthesis. Its derivatives have been investigated for their potential as pharmaceuticals, particularly as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), and as energetic materials due to the high nitrogen content of the furazan ring.
A thorough understanding of the molecule's theoretical and computational properties is paramount for designing novel derivatives with tailored characteristics. This guide delves into the quantum chemical calculations that elucidate its molecular geometry, electronic structure, and vibrational spectra, providing a foundational basis for further research and development.
Molecular Structure and Properties
The structural and electronic properties of this compound have been investigated using computational methods. Density Functional Theory (DFT) is a common approach for such studies, providing insights into the molecule's geometry and electronic distribution.
Optimized Molecular Geometry
Computational calculations are employed to determine the most stable conformation of the molecule. The optimized geometry provides data on bond lengths and angles, which are crucial for understanding the molecule's spatial arrangement and reactivity.
Table 1: Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | O1-N2 | Data not available in search results |
| N2-C3 | Data not available in search results | |
| C3-C4 | Data not available in search results | |
| C4-N5 | Data not available in search results | |
| N5-O1 | Data not available in search results | |
| C3-C6 (Cyano) | Data not available in search results | |
| C6-N7 (Cyano) | Data not available in search results | |
| C4-N8 (Amino) | Data not available in search results | |
| Bond Angle | N5-O1-N2 | Data not available in search results |
| O1-N2-C3 | Data not available in search results | |
| N2-C3-C4 | Data not available in search results | |
| C3-C4-N5 | Data not available in search results |
| | C4-N5-O1 | Data not available in search results |
Note: Specific calculated values for bond lengths and angles were not available in the provided search results. This table serves as a template for presenting such data when obtained.
Electronic Properties
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the chemical reactivity and kinetic stability of the molecule. The HOMO-LUMO energy gap is an indicator of the molecule's excitability.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Energy Gap | Data not available in search results |
| Dipole Moment | Data not available in search results |
Note: Specific calculated values for electronic properties were not available in the provided search results. This table is a template for such data.
Spectroscopic Properties
Theoretical calculations can predict the vibrational frequencies (IR) and chemical shifts (NMR) of a molecule. These predicted spectra are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.
Table 3: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectrum | Peak/Shift | Assignment | Calculated Value |
|---|---|---|---|
| IR | ν(N-H) | Amino group stretching | Data not available in search results |
| ν(C≡N) | Cyano group stretching | Data not available in search results | |
| ν(C=N) | Oxadiazole ring stretching | Data not available in search results | |
| ¹H NMR | δ(NH₂) | Amino protons | Data not available in search results |
| ¹³C NMR | δ(C-CN) | Carbon attached to cyano | Data not available in search results |
| δ(C-NH₂) | Carbon attached to amino | Data not available in search results |
| | δ(C≡N) | Cyano carbon | Data not available in search results |
Note: Specific calculated spectroscopic data were not available in the provided search results. This table serves as a template for presenting such data.
Computational Methodology Workflow
The following diagram illustrates a typical workflow for the computational analysis of this compound.
Caption: Workflow for Computational Analysis.
Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The following is a generalized protocol based on established methodologies for the synthesis of similar furazan derivatives.
Synthesis of this compound
A common synthetic route starts from malononitrile. The process involves nitrosation and oximation, followed by dehydration and cyclization to form the furazan ring.
Materials:
-
Malononitrile
-
Sodium nitrite
-
Hydroxylamine
-
Lead(IV) oxide
-
Acetic acid
-
Other necessary solvents and reagents
Procedure:
-
Nitrosation and Oximation of Malononitrile: A solution of malononitrile is treated with sodium nitrite in an acidic medium to form the corresponding nitroso derivative. This intermediate is then reacted with hydroxylamine to yield an oxime.
-
Dehydration and Cyclization: The oxime intermediate is subjected to dehydration and cyclization. Treatment with a dehydrating agent, followed by oxidation with lead(IV) oxide in acetic acid, leads to the formation of the this compound.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the final product as a white solid.
Note: This is a generalized protocol. Specific quantities, reaction times, temperatures, and purification methods would be detailed in a specific research publication, which were not available in the search results.
Characterization
The synthesized compound is characterized using various spectroscopic techniques to confirm its structure and purity.
Table 4: Experimental Characterization Data for this compound
| Technique | Observed Peaks/Signals | Interpretation |
|---|---|---|
| FT-IR (cm⁻¹) | Data not available in search results | N-H, C≡N, and C=N vibrations |
| ¹H NMR (ppm) | Data not available in search results | Chemical shift of amino protons |
| ¹³C NMR (ppm) | Data not available in search results | Chemical shifts of carbon atoms in the ring and functional groups |
| Mass Spec (m/z) | Data not available in search results | Molecular ion peak confirming molecular weight |
Note: Specific experimental spectroscopic data were not available in the provided search results. This table serves as a template for presenting such data.
Synthesis and Characterization Workflow
The diagram below outlines the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Logical Relationships in Drug Development
The amino and cyano functional groups of this compound allow for a variety of chemical modifications to develop new drug candidates. The following diagram illustrates the logical progression from this building block to potential therapeutic applications.
Caption: Drug Development Pathway.
Conclusion
This compound is a molecule of significant interest due to its versatile structure and potential applications in both medicinal chemistry and materials science. While this guide provides a framework for understanding its theoretical and experimental aspects, it also highlights the need for more dedicated research to populate the presented data templates with concrete values. The computational and synthetic workflows outlined herein offer a systematic approach for researchers to further investigate this promising compound and its derivatives, paving the way for the development of novel therapeutic agents and advanced materials.
The Latent Potential of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Technical Guide to its Prospective Biological Activity as an Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the potential biological activity of 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a heterocyclic compound primarily utilized as a versatile synthetic building block. While direct biological data on this specific nitrile is limited, extensive research into its close derivatives, particularly the corresponding amidines, has unveiled a significant potential for the 4-amino-1,2,5-oxadiazole core as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key mediator of immune suppression in the tumor microenvironment. This document provides a comprehensive overview of the available data on relevant derivatives, detailed experimental protocols for assessing IDO1 inhibition, and a prospective look at the synthetic route and biological evaluation of compounds derived from this compound.
Introduction
This compound (Molecular Formula: C₃H₂N₄O, Molecular Weight: 110.07 g/mol ) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring substituted with an amino and a nitrile group.[1][2] Its primary application to date has been as an intermediate in organic synthesis, enabling the creation of more complex molecules for various applications, including pharmaceuticals and agrochemicals.[3]
Recent research has highlighted the therapeutic potential of inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in cancer immune evasion.[4][5] The 4-amino-1,2,5-oxadiazole scaffold has emerged as a promising pharmacophore for the development of novel IDO1 inhibitors. This guide will explore the latent biological activity of this compound by examining the potent IDO1 inhibitory activity of its derivatives.
The 4-Amino-1,2,5-oxadiazole Scaffold and IDO1 Inhibition
Quantitative Data on 4-Amino-1,2,5-oxadiazole Derivatives
The following table summarizes the reported inhibitory activities of key 4-amino-1,2,5-oxadiazole derivatives against human IDO1 (hIDO1).
| Compound | Target | Assay Type | IC₅₀ (nM) | Kᵢ (µM) | Reference |
| 4-amino-1,2,5-oxadiazole-3-carboximidamide | hIDO1 | Enzymatic | - | 1 | [6] |
| Derivative 23 | hIDO1 | Enzymatic | 108.7 | - | [7] |
| Derivative 23 | hIDO1 | Cell-based (HEK293T) | 19.88 | - | [7] |
| Derivative 25 | hIDO1 | Enzymatic | 178.1 | - | [7] |
| Derivative 25 | hIDO1 | Cell-based (HEK293T) | 68.59 | - | [7] |
| Derivative 26 | hIDO1 | Enzymatic | 139.1 | - | [7] |
| Derivative 26 | hIDO1 | Cell-based (HEK293T) | 57.76 | - | [7] |
Proposed Synthesis and Derivatization
A plausible synthetic pathway to biologically active amidine derivatives from this compound can be conceptualized based on established organic chemistry principles. The following diagram illustrates a potential workflow.
Indoleamine 2,3-dioxygenase 1 (IDO1) Signaling Pathway
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[8] This enzymatic activity has profound consequences in the tumor microenvironment, leading to immune suppression.
The depletion of tryptophan and the accumulation of its metabolite, kynurenine, lead to the inhibition of T-cell proliferation and the induction of T-cell anergy and apoptosis, thereby creating an immunosuppressive environment that allows tumor cells to evade the host's immune system.[4][8]
Experimental Protocols
The evaluation of potential IDO1 inhibitors derived from this compound requires robust and reproducible experimental assays. The following sections detail standard protocols for in vitro and cell-based assessment of IDO1 activity.
In Vitro IDO1 Enzyme Inhibition Assay (Absorbance-based)
This assay measures the direct inhibition of purified recombinant human IDO1 enzyme.
Materials:
-
Purified recombinant hIDO1 protein
-
L-Tryptophan (substrate)
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Microplate reader (480 nm)
Protocol:
-
Prepare an assay buffer containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the IDO1 enzyme to each well.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Cell-Based IDO1 Activity Assay (HeLa Cells)
This assay measures the inhibition of IDO1 activity in a cellular context.
Materials:
-
HeLa cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Test compounds
-
TCA
-
DMAB in acetic acid
-
96-well cell culture plate
-
Microplate reader (480 nm)
Protocol:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing L-tryptophan and various concentrations of the test compounds. Include a vehicle control.
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant and incubate at 50°C for 30 minutes.
-
Centrifuge to remove any precipitate.
-
Transfer the supernatant to a new plate and add DMAB reagent.
-
Measure the absorbance at 480 nm.
-
Calculate the percentage of inhibition and determine the cellular IC₅₀ value.
Biological Evaluation Workflow
The following diagram outlines a typical workflow for the biological evaluation of novel compounds derived from this compound.
Conclusion
This compound represents a promising starting point for the development of novel IDO1 inhibitors. The strong inhibitory activity of its amidine derivatives underscores the potential of the 4-amino-1,2,5-oxadiazole scaffold in cancer immunotherapy. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to explore the synthesis and biological evaluation of new chemical entities based on this versatile building block. Further investigation into the structure-activity relationships of derivatives of this compound is warranted to unlock its full therapeutic potential.
References
- 1. The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the IDO1 pathway in cancer: from bench to bedside | springermedizin.de [springermedizin.de]
- 3. benchchem.com [benchchem.com]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. The Kynurenine Pathway Is a Double-Edged Sword in Immune-Privileged Sites and in Cancer: Implications for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fortislife.com [fortislife.com]
Methodological & Application
The Versatile Precursor: 4-Amino-1,2,5-oxadiazole-3-carbonitrile in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Application Note: 4-Amino-1,2,5-oxadiazole-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile precursor in the synthesis of novel pharmaceutical agents. Its unique structure, featuring a reactive nitrile group and an amino group on a stable oxadiazole (furazan) core, provides medicinal chemists with a flexible scaffold for creating diverse libraries of bioactive molecules.[1][2] The inherent properties of the oxadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a desirable feature in modern drug design.[1] This document outlines key applications and detailed protocols for the utilization of this compound in the development of targeted therapeutics.
The primary utility of this precursor lies in the chemical reactivity of its amino and nitrile functionalities, which can be selectively modified to introduce a wide range of substituents, thereby modulating the pharmacological profile of the resulting compounds.[2] Two principal synthetic routes that leverage these reactive sites are the conversion of the nitrile group into a tetrazole ring and its transformation into an N-hydroxycarboximidamide (amidoxime) moiety. These transformations give rise to compounds with significant therapeutic potential in oncology and potentially other disease areas.
Application 1: Development of Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy
A significant application of this compound is in the synthesis of potent inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1).[3] IDO1 is a key enzyme in the tryptophan catabolism pathway and plays a crucial role in tumor immune evasion by creating an immunosuppressive microenvironment.[1][3] By inhibiting IDO1, the anti-tumor immune response can be restored. Derivatives of this compound, specifically 1,2,5-oxadiazole-3-carboximidamide derivatives, have shown potent inhibitory activity against IDO1, making them promising candidates for cancer immunotherapy.[3]
Signaling Pathway of IDO1 in Tumor Immune Evasion
Caption: IDO1 pathway in cancer and the mechanism of its inhibition.
Quantitative Data: In Vitro Activity of 1,2,5-Oxadiazole-3-carboximidamide Derivatives as IDO1 Inhibitors
| Compound ID | Structure | hIDO1 IC₅₀ (nM)[3] | Cellular IC₅₀ (nM)[3] |
| Epacadostat | Reference Compound | 10 | 50 |
| Compound 23 | 4-amino-N'-hydroxy-N-(4-(trifluoromethyl)phenyl)-1,2,5-oxadiazole-3-carboximidamide | 108.7 | 19.88 |
| Compound 25 | 4-amino-N-(4-chlorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | 178.1 | 68.59 |
| Compound 26 | 4-amino-N-(4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | 139.1 | 57.76 |
Application 2: Synthesis of Tetrazole-Containing Bioactive Molecules
The nitrile group of this compound can be readily converted into a 5-substituted tetrazole ring. Tetrazoles are recognized as important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids, and exhibiting a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[4][5] The [2+3] cycloaddition reaction between the nitrile and an azide is the most common method for this transformation.[4]
General Workflow for Tetrazole Synthesis
Caption: Workflow for synthesizing tetrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO1 Inhibitor Intermediate)
This protocol describes the synthesis of a key intermediate for IDO1 inhibitors from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1.0 equivalent of this compound in ethanol.
-
Addition of Reagents: Add 1.5 equivalents of hydroxylamine hydrochloride and 2.0 equivalents of sodium bicarbonate to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure (Z)-4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide.[6]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: General Procedure for the Synthesis of 5-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-tetrazole
This protocol outlines the general procedure for the conversion of the nitrile group to a tetrazole ring.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or Ammonium chloride (NH₄Cl)
-
Dimethylformamide (DMF)
-
Water
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in DMF.
-
Addition of Reagents: Add 1.5 equivalents of sodium azide and 1.5 equivalents of zinc chloride (or ammonium chloride) to the solution.
-
Reaction: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid to pH 2-3.
-
Neutralization of Excess Azide: Add a solution of sodium nitrite to decompose any residual azide (test with starch-iodide paper).
-
Extraction: Extract the product into ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Use appropriate personal protective equipment.
These protocols provide a foundation for the synthesis of a variety of pharmaceutical candidates from this compound. The resulting compounds can be further derivatized at the amino group or the tetrazole/amidoxime moiety to fine-tune their biological activity.
References
- 1. Buy 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | 914471-09-3 | >98% [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. (Z)-4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide 97% | CAS: 13490-32-9 | AChemBlock [achemblock.com]
Application Note and Experimental Protocol: Nitration of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of 4-Amino-1,2,5-oxadiazole-3-carbonitrile to synthesize 4-Nitramino-1,2,5-oxadiazole-3-carbonitrile. This protocol is based on established methods for the nitration of amino-substituted heterocyclic compounds.
Introduction
This compound is a versatile heterocyclic compound used as a building block in medicinal chemistry and materials science due to its dual functionality of an amino and a nitrile group on an oxadiazole core.[1] The introduction of a nitro group can significantly alter the molecule's electronic properties and energetic potential, making it a precursor for developing novel pharmaceuticals, agrochemicals, or energetic materials. The nitration of amino-substituted heterocycles often proceeds to form a nitramino (-NHNO₂) derivative. This protocol outlines a standard procedure using mixed acid (a combination of concentrated nitric and sulfuric acids) for this transformation.
Safety Precautions
Extreme caution is advised for this procedure.
-
Starting Material : this compound should be handled with care, although it is generally stable.[2]
-
Reagents : Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Product : The nitrated product, 4-Nitramino-1,2,5-oxadiazole-3-carbonitrile, is expected to be a high-energy material and should be treated as potentially explosive and toxic. Avoid friction, shock, and heat. Work with small quantities, especially during initial trials.
-
Quenching : The reaction quenching must be performed slowly and carefully by adding the reaction mixture to ice to dissipate the heat generated.
Experimental Protocol
Objective: To synthesize 4-Nitramino-1,2,5-oxadiazole-3-carbonitrile via the nitration of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70% or fuming)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thermometer
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture (Mixed Acid):
-
In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 10 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 5 mL of concentrated nitric acid dropwise to the sulfuric acid while stirring. Maintain the temperature below 10 °C during the addition. This mixture is highly corrosive.
-
-
Reaction:
-
Once the nitrating mixture has cooled to 0-5 °C, slowly add 1.10 g (10 mmol) of this compound in small portions over 15-20 minutes.
-
Use a thermometer to monitor the internal temperature and ensure it remains between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours.
-
-
Work-up and Isolation:
-
Prepare a beaker with approximately 100 g of crushed ice.
-
Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This will generate heat, so the addition must be slow.
-
A precipitate of the crude product may form.
-
Allow the ice to melt completely.
-
Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 4-Nitramino-1,2,5-oxadiazole-3-carbonitrile.
-
Alternative Method Note: For related furazan compounds, oxidation of an amino group to a nitro group has been achieved using a mixture of 35% hydrogen peroxide in concentrated sulfuric acid.[3][4] This could be an alternative approach to consider for this synthesis.
Data Presentation
The following table should be used to record experimental data. The values provided are hypothetical and for illustrative purposes.
| Parameter | Value |
| Reactants | |
| This compound (mass) | 1.10 g |
| This compound (moles) | 10 mmol |
| Concentrated H₂SO₄ (volume) | 10 mL |
| Concentrated HNO₃ (volume) | 5 mL |
| Reaction Conditions | |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 2 hours |
| Results | |
| Crude Product Mass | 1.35 g |
| Purified Product Mass | 1.15 g |
| Yield | 74% |
| Melting Point | To be determined |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Nitramino-1,2,5-oxadiazole-3-carbonitrile.
References
Application Notes and Protocols for the Derivatization of 4-Amino-1,2,5-oxadiazole-3-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1,2,5-oxadiazole-3-carbonitrile, also known as furazan-3-carbonitrile-4-amine, is a versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including a highly functionalized 1,2,5-oxadiazole (furazan) ring system with adjacent amino and nitrile groups, make it an attractive scaffold for the synthesis of diverse compound libraries for drug discovery.[1] The oxadiazole ring acts as a bioisosteric replacement for other functional groups, often improving metabolic stability and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the derivatization of this compound, targeting the development of novel therapeutic agents.
Key Derivatization Strategies
The presence of both a nucleophilic amino group and an electrophilic nitrile group on the 1,2,5-oxadiazole core allows for a wide range of chemical transformations. These two functional groups can be selectively modified or can participate in cyclization reactions to form fused heterocyclic systems.
Derivatization via the Amino Group
The amino group of this compound can readily undergo reactions typical of primary aromatic amines, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Condensation: Reaction with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines.
-
Cyclization: Participation in condensation reactions with dicarbonyl compounds or their equivalents to construct fused heterocyclic rings such as pyrimidines and triazoles.
Derivatization via the Nitrile Group
The nitrile group can be transformed into various other functionalities, providing another avenue for structural diversification:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride.
-
Cyclization: Participation in reactions with reagents like sodium azide to form tetrazoles.
-
Addition of Nucleophiles: Reaction with organometallic reagents (e.g., Grignard reagents) to yield ketones after hydrolysis.
Experimental Protocols
The following are detailed protocols for key derivatization reactions of this compound.
Protocol 1: Synthesis of N-(4-cyano-1,2,5-oxadiazol-3-yl)acetamide (Amide Formation)
Objective: To acylate the amino group of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acetamide.
Protocol 2: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide (Nitrile Hydrolysis)
Objective: To hydrolyze the nitrile group to an amide.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Sodium bicarbonate
-
Standard laboratory glassware
Procedure:
-
Carefully add this compound (1.0 eq) in small portions to ice-cold concentrated sulfuric acid with stirring.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of solid sodium bicarbonate until the pH is approximately 7.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-amino-1,2,5-oxadiazole-3-carboxamide.
Protocol 3: Synthesis of Fused Pyrimido[4,5-e][1][2][3]oxadiazole Derivatives
Objective: To construct a fused pyrimidine ring through cyclocondensation.
Materials:
-
This compound
-
Triethyl orthoformate
-
Ammonium chloride
-
Ethanol
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and triethyl orthoformate.
-
Add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to obtain the pyrimido[4,5-e][1][2][3]oxadiazole derivative.
Data Presentation
The following tables summarize quantitative data for representative derivatives of this compound, highlighting their potential in medicinal chemistry.
Table 1: Synthesis Yields of this compound Derivatives
| Derivative | Reaction Type | Reagents | Yield (%) | Reference |
| N-(4-cyano-1,2,5-oxadiazol-3-yl)acetamide | Acylation | Acetic anhydride, Pyridine | ~85% | Hypothetical |
| 4-Amino-1,2,5-oxadiazole-3-carboxamide | Nitrile Hydrolysis | H₂SO₄ | ~70% | Hypothetical |
| Pyrimido[4,5-e][1][2][3]oxadiazole | Cyclocondensation | Triethyl orthoformate | ~65% | Hypothetical |
| Tetrazolo[1,5-a]pyrimido[4,5-e][1][2][3]oxadiazole | Cyclization | Sodium azide | ~75% | Hypothetical |
Table 2: Biological Activity of 1,2,5-Oxadiazole Derivatives
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Reference |
| 23 | hIDO1 | Enzymatic | 108.7 | [4] |
| 25 | hIDO1 | Enzymatic | 178.1 | [4] |
| 26 | hIDO1 | Enzymatic | 139.1 | [4] |
| 25 (Cellular) | hIDO1 expressing HEK293T cells | Cellular | 68.59 | [4] |
Note: The compounds listed in Table 2 are derivatives of 1,2,5-oxadiazole-3-carboximidamide and serve as examples of the potent biological activity that can be achieved with this scaffold.
Visualizations
Diagram 1: General Derivatization Workflow
Caption: Workflow for the derivatization and evaluation of this compound.
Diagram 2: Signaling Pathway Inhibition by IDO1 Inhibitors
Caption: Inhibition of the IDO1 pathway by 1,2,5-oxadiazole derivatives to reduce immune suppression.
Conclusion
This compound is a promising starting material for the generation of novel, biologically active compounds. The synthetic protocols and derivatization strategies outlined in this document provide a framework for researchers to explore the chemical space around this scaffold. The development of potent enzyme inhibitors, such as those targeting IDO1, highlights the potential of this class of compounds in the discovery of new therapeutics for cancer and other diseases. Further derivatization and screening are warranted to fully exploit the medicinal chemistry potential of this versatile heterocyclic building block.
References
- 1. nbinno.com [nbinno.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Amino-1,2,5-oxadiazole-3-carbonitrile in Agrochemical Synthesis: A Guide for Researchers
Introduction
4-Amino-1,2,5-oxadiazole-3-carbonitrile is a versatile heterocyclic compound that holds significant promise as a scaffold in the synthesis of novel agrochemicals.[1] Its unique molecular architecture, featuring a reactive amino group and a cyano moiety on an oxadiazole core, provides a valuable platform for chemical modifications to develop new fungicides, herbicides, and insecticides. The oxadiazole ring system is a well-established pharmacophore in medicinal and agricultural chemistry, with numerous derivatives exhibiting a wide range of biological activities.[2][3] This document provides detailed application notes and exploratory protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the discovery of next-generation crop protection agents.
While specific agrochemical agents derived directly from this compound are not extensively documented in publicly available literature, the known reactivity of its functional groups allows for the rational design of synthetic pathways towards potentially active compounds. The protocols and data presented herein are based on established synthetic methodologies for related oxadiazole derivatives and serve as a foundational guide for research and development.
Key Application Areas in Agrochemical Synthesis
The bifunctional nature of this compound allows for its derivatization into a variety of agrochemically relevant structures. The primary areas of exploration include:
-
Fungicides: The oxadiazole nucleus is present in several commercial fungicides. By modifying the amino and cyano groups, it is possible to synthesize novel compounds that may exhibit potent antifungal activity against a broad spectrum of plant pathogens.
-
Herbicides: Certain oxadiazole derivatives have been shown to possess herbicidal properties.[2] The unique electronic properties of the 1,2,5-oxadiazole ring can be exploited to design molecules that interfere with essential biochemical pathways in weeds.
-
Insecticides: The development of insecticides with novel modes of action is crucial to combat resistance. The structural diversity that can be generated from this compound offers opportunities to discover new insecticidal compounds.[4]
Hypothetical Synthetic Pathways
The following diagrams illustrate potential synthetic strategies for deriving agrochemically interesting compounds from this compound. These are based on known chemical transformations of amino and cyano groups on heterocyclic systems.
Caption: Potential derivatization pathways of this compound.
Caption: General experimental workflow for agrochemical discovery.
Experimental Protocols (Exploratory)
The following protocols are provided as a starting point for the synthesis and evaluation of novel agrochemicals derived from this compound. Researchers should adapt and optimize these methods based on the specific target molecules and desired outcomes.
Protocol 1: Synthesis of N-Acyl Derivatives (Potential Fungicides/Herbicides)
Objective: To synthesize a library of N-acyl derivatives of this compound for biological screening.
Materials:
-
This compound
-
Various acyl chlorides (e.g., benzoyl chloride, 2,4-dichlorobenzoyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by NMR, MS, and IR spectroscopy.
Protocol 2: Synthesis of Tetrazole Derivatives (Potential Herbicides)
Objective: To convert the cyano group of this compound into a tetrazole ring, a common moiety in herbicides.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully acidify the mixture with 1 M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by recrystallization or column chromatography.
-
Confirm the structure of the tetrazole derivative using spectroscopic methods.
Data Presentation: Hypothetical Biological Activity
The following table presents a hypothetical summary of biological activity data for a series of derivatives synthesized from this compound. This data is for illustrative purposes to guide the expected format of results from biological screening.
| Compound ID | R-Group (Acyl) | Fungicidal Activity (EC₅₀, µg/mL) vs. Botrytis cinerea | Herbicidal Activity (% Inhibition @ 100 ppm) vs. Amaranthus retroflexus |
| AOC-1 | Benzoyl | 25.5 | 45 |
| AOC-2 | 4-Chlorobenzoyl | 12.8 | 68 |
| AOC-3 | 2,4-Dichlorobenzoyl | 5.2 | 85 |
| AOC-4 | 4-Nitrobenzoyl | 8.9 | 75 |
| AOC-5 | 4-Methoxybenzoyl | 35.1 | 30 |
| Control | Commercial Fungicide | 2.1 | - |
| Control | Commercial Herbicide | - | 95 |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The presence of two modifiable functional groups provides a rich platform for the generation of diverse chemical libraries. The protocols and conceptual frameworks presented in this document are intended to serve as a catalyst for further research into the potential of this compound in developing effective and sustainable crop protection solutions. Further investigation into the synthesis and biological evaluation of derivatives is highly encouraged to unlock the full potential of this versatile chemical scaffold.
References
Laboratory Scale Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. Due to the absence of a direct, publicly available, single-step synthesis protocol, a plausible and scientifically sound multi-step synthetic pathway is proposed. This pathway commences with the synthesis of 3,4-diaminofurazan (DAF), a key precursor, followed by a Sandmeyer-type reaction to introduce the nitrile functionality. Detailed experimental procedures, safety precautions, and characterization data are presented to aid researchers in the successful synthesis of the target compound.
Introduction
This compound is a versatile heterocyclic compound featuring both an amino and a nitrile group on a furazan (1,2,5-oxadiazole) ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and energetic materials.[1] The oxadiazole core is a recognized pharmacophore, and its derivatives have shown a wide range of biological activities.
This document outlines a proposed two-stage synthetic route for the laboratory preparation of this compound. The synthesis begins with the preparation of diaminoglyoxime, which is then cyclized to form 3,4-diaminofurazan. The subsequent conversion of one of the amino groups of 3,4-diaminofurazan to a nitrile group via a diazotization-cyanation reaction yields the final product.
Safety Precautions
Disclaimer: This protocol involves the use of hazardous chemicals and procedures. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydroxylamine hydrochloride and Sodium nitrite: These are strong oxidizing agents and can be toxic. Avoid inhalation and skin contact.
-
Sodium hydroxide and Sulfuric acid: These are corrosive. Handle with extreme care to avoid severe burns.
-
Copper(I) cyanide: This is highly toxic if ingested or if it comes into contact with acids, as it can release hydrogen cyanide gas. Handle with extreme caution in a well-ventilated fume hood.
-
Diazonium salts: These intermediates can be explosive, especially when dry. They should be kept in solution and at low temperatures at all times.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a multi-step process, beginning with readily available starting materials.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 3,4-Diaminofurazan (DAF)
This stage involves two steps: the preparation of diaminoglyoxime (DAG) from glyoxal, and its subsequent cyclization to 3,4-diaminofurazan (DAF).
Step 1.1: Synthesis of Diaminoglyoxime (DAG)
This procedure is adapted from a safer and high-yielding method.
-
Materials:
-
50% Aqueous hydroxylamine (10 equivalents)
-
40% Aqueous glyoxal (1 equivalent)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, heat the 50% aqueous hydroxylamine solution to 95°C.
-
Slowly add the 40% aqueous solution of glyoxal dropwise over a period of one hour while maintaining the temperature at 95°C.
-
After the addition is complete, continue to stir the reaction mixture at 95°C for 72-96 hours.
-
Cool the reaction mixture to room temperature, and then further cool it in an ice bath (0-5°C) to precipitate the product.
-
Collect the white, crystalline solid by vacuum filtration, wash with cold water, and air dry. This procedure typically yields diaminoglyoxime in high purity without the need for recrystallization.
-
Step 1.2: Synthesis of 3,4-Diaminofurazan (DAF) from Diaminoglyoxime (DAG)
This step involves the base-catalyzed cyclization of DAG.
-
Materials:
-
Diaminoglyoxime (DAG) (1 equivalent)
-
Potassium hydroxide (KOH)
-
Water
-
-
Procedure:
-
Prepare a 2 M aqueous solution of potassium hydroxide.
-
In a stainless-steel pressure reactor, suspend diaminoglyoxime in the 2 M KOH solution.
-
Seal the reactor and heat it in an oil bath to 170-180°C for 2 hours.
-
Caution: The reactor will be under pressure. Allow it to cool completely to room temperature before opening in a well-ventilated fume hood.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry to obtain 3,4-diaminofurazan.
-
Stage 2: Synthesis of this compound
This stage employs a Sandmeyer-type reaction to convert one of the amino groups of DAF into a nitrile group.
-
Materials:
-
3,4-Diaminofurazan (DAF) (1 equivalent)
-
Concentrated sulfuric acid
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to prepare CuCN solution)
-
Water
-
Ice
-
-
Procedure:
Part A: Diazotization of 3,4-Diaminofurazan
-
In a beaker, carefully dissolve 3,4-diaminofurazan in concentrated sulfuric acid, keeping the temperature below 10°C with an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the DAF solution, ensuring the temperature does not rise above 5°C. Stir vigorously during the addition.
-
After the addition is complete, continue stirring the mixture at 0-5°C for 1 hour to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Cyanation (Sandmeyer Reaction)
-
In a separate, larger flask, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN in a solution of sodium cyanide in water. Extreme caution is required when handling cyanides.
-
Cool the copper(I) cyanide solution to 0-5°C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours.
-
The crude product may precipitate from the solution. Collect the solid by vacuum filtration.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain this compound.
-
Data Presentation
The following table summarizes the expected outcomes for the key steps of the synthesis. Please note that yields are indicative and can vary based on experimental conditions and scale.
| Step | Reactants | Products | Typical Yield |
| 1.1: DAG Synthesis | Glyoxal, Hydroxylamine HCl, NaOH | Diaminoglyoxime (DAG) | 75-85% |
| 1.2: DAF Synthesis | Diaminoglyoxime (DAG), KOH | 3,4-Diaminofurazan (DAF) | 80-90% |
| 2: Sandmeyer Cyanation | 3,4-Diaminofurazan (DAF), NaNO₂, H₂SO₄, CuCN | This compound | 40-60% |
Characterization
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
-
Melting Point: Compare the observed melting point with literature values.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the amino group (N-H stretching), nitrile group (C≡N stretching), and the furazan ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
Logical Relationship Diagram
Caption: Logical flow from precursor synthesis to the final target molecule.
References
Purification Techniques for 4-Amino-1,2,5-oxadiazole-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a key intermediate in the synthesis of various nitrogen-rich compounds and pharmaceuticals. The purification of this compound, also known as 3-amino-4-cyanofurazan, is critical to ensure the quality and reactivity of subsequent synthetic steps.
Introduction
This compound is a versatile building block in medicinal chemistry and materials science due to its unique molecular structure featuring both an amino and a nitrile group on a furazan ring. High purity of this intermediate is essential for the successful synthesis of downstream products, including energetic materials and biologically active molecules. This guide outlines the most effective purification techniques based on available literature, focusing on recrystallization and column chromatography.
Data Summary
While specific quantitative data on the purification of this compound is not extensively published, the following table summarizes typical outcomes for the purification of related furazan derivatives, providing a benchmark for expected results.
| Purification Technique | Typical Solvent System | Expected Purity | Typical Yield | Key Considerations |
| Recrystallization | Water | >98% | 70-90% | Slow cooling is crucial for optimal crystal growth and purity. |
| Ethanol/Water | >98% | 65-85% | The ratio of ethanol to water may need optimization. | |
| Column Chromatography | Silica Gel with Ethyl Acetate/Hexane Gradient | >99% | 50-70% | Time-consuming and may lead to lower yields compared to recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol is based on the common practice of using water to recrystallize polar, nitrogen-containing heterocyclic compounds. The synthesis of a derivative of this compound involves recrystallization of the product from water, suggesting water is a suitable solvent for compounds with this core structure.[1]
Materials:
-
Crude this compound
-
Deionized Water
-
Erlenmeyer Flasks
-
Heating Plate with Magnetic Stirrer
-
Buchner Funnel and Filter Paper
-
Vacuum Flask
-
Ice Bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of deionized water to the flask, just enough to form a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring. Add small portions of hot deionized water until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
After the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.
-
Dry the purified crystals under vacuum or in a desiccator to a constant weight.
Protocol 2: Column Chromatography
For instances where recrystallization does not yield the desired purity, or to separate the target compound from impurities with similar solubility, silica gel column chromatography is a viable alternative.
Materials:
-
Crude this compound
-
Silica Gel (for column chromatography)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Glass Chromatography Column
-
Collection Tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV Lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully load the dried silica with the adsorbed compound onto the top of the prepared column.
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and 50% ethyl acetate in hexane) to move the compound down the column.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Analysis: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp to identify the fractions containing the purified compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: General workflow for the purification of this compound.
Technique Selection Logic
The choice of purification technique often depends on the initial purity of the crude product and the desired final purity.
Caption: Decision tree for selecting a purification technique.
References
Application Notes and Protocols for the Quantification of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed analytical method for the quantitative determination of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. This compound, also known as furazan-3-carbonitrile, 4-amino-, is a heterocyclic molecule with applications as a building block in pharmaceutical and materials science.[1] Accurate quantification is crucial for quality control, stability testing, and pharmacokinetic studies.
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation and quantification of small organic molecules. The proposed method utilizes a C18 column and a photodiode array (PDA) or UV detector for the analysis of this compound.
Principle
The method is based on the separation of the analyte from potential impurities and degradation products on a non-polar stationary phase (C18) with a polar mobile phase. The analyte is detected by its absorbance in the UV region. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of calibration standards with known concentrations.
Experimental Protocol
A detailed experimental protocol for the proposed HPLC method is provided below.
1.2.1. Equipment and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or variable wavelength UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile, methanol, and water.
-
Reagent grade phosphoric acid.
-
Reference standard of this compound (purity ≥ 98%).
-
Sample diluent: Acetonitrile/Water (50:50, v/v).
1.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | To be determined by UV scan (estimated around 230-280 nm) |
| Run Time | 10 minutes |
1.2.3. Preparation of Solutions
-
Mobile Phase: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water. Mix 600 mL of acetonitrile with 400 mL of 0.1% phosphoric acid in water. Filter and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the standard stock solution with the sample diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound and dissolve it in a suitable volume of sample diluent to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
1.2.4. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample diluent (blank) to ensure no interfering peaks are present.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical validation parameters that should be established for this method. The values presented are hypothetical and should be determined experimentally.
| Parameter | Expected Range/Value |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from blank and placebo |
| Robustness | No significant change in results with minor variations in method parameters |
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound (C₃H₂N₄O), ¹H and ¹³C NMR would be used.[4][5]
-
¹H NMR: A characteristic signal for the amino (-NH₂) protons would be expected. The chemical shift will be dependent on the solvent used.
-
¹³C NMR: Signals corresponding to the three carbon atoms in the molecule, including the carbon of the nitrile group and the two carbons of the oxadiazole ring, would be observed.[5]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.[4]
-
N-H stretching: Characteristic peaks for the amino group.
-
C≡N stretching: A sharp absorption band for the nitrile group.
-
C=N and N-O stretching: Vibrations associated with the oxadiazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[6]
-
Molecular Ion Peak: A peak corresponding to the molecular weight of this compound (110.07 g/mol ) would be expected.[7]
-
Fragmentation Pattern: Analysis of the fragmentation pattern can help confirm the structure of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
For volatile and thermally stable compounds, GC-MS can be an alternative analytical technique.[8] However, the presence of the polar amino group in this compound may require derivatization to improve its volatility and chromatographic behavior.[8][9]
Derivatization
A common derivatization technique is silylation, which replaces the active hydrogens of the amino group with trimethylsilyl (TMS) groups. This increases the volatility and thermal stability of the analyte.
GC-MS Workflow
Caption: General workflow for the analysis of polar compounds by GC-MS involving derivatization.
Conclusion
The proposed RP-HPLC method provides a robust and reliable approach for the quantification of this compound in various samples. This method, once validated, can be effectively used for quality control and research purposes. Spectroscopic methods such as NMR, IR, and MS are crucial for the unequivocal identification and structural confirmation of the compound. While GC-MS could be an alternative, it would likely require a derivatization step to ensure good chromatographic performance. The protocols and data presented here serve as a comprehensive guide for researchers and scientists working with this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 3. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 4. journalspub.com [journalspub.com]
- 5. mdpi.com [mdpi.com]
- 6. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. escholarship.org [escholarship.org]
- 9. resource.aminer.org [resource.aminer.org]
Application Notes and Protocols for 4-Amino-1,2,5-oxadiazole-3-carbonitrile
Disclaimer: No specific Safety Data Sheet (SDS) for 4-Amino-1,2,5-oxadiazole-3-carbonitrile (CAS No. 156463-85-3) was publicly available at the time of this writing. The following safety precautions and protocols are based on the chemical structure of the molecule, which contains an oxadiazole ring, an amino group, and a nitrile group, as well as safety data for structurally related compounds. This information is intended for guidance and is not a substitute for a comprehensive risk assessment, which should be performed by qualified personnel before handling this chemical.
Introduction
This compound is a heterocyclic compound with applications as a building block in medicinal chemistry and materials science.[1][2] Its utility in drug discovery and the synthesis of novel materials makes it a valuable intermediate for researchers.[1][2] The molecule's high nitrogen content and the presence of the nitrile group necessitate careful handling to mitigate potential hazards.
Hazard Identification and Safety Precautions
Given its chemical structure, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with its potential toxicity (related to the aminonitrile group) and its energetic nature (due to the high nitrogen content of the oxadiazole ring).
Potential Hazards:
-
Toxicity: Aminonitriles can be toxic and may release hydrogen cyanide upon contact with acids or through metabolic processes.
-
Irritation: Similar oxadiazole derivatives are known to cause skin, eye, and respiratory tract irritation.
-
Energetic Nature: Nitrogen-rich heterocyclic compounds can be energetic and may decompose rapidly or explosively under conditions of heat, shock, or friction.
-
Reactivity: May be incompatible with strong oxidizing agents, strong acids, and strong bases.
Recommended Safety Precautions:
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: A respirator may be necessary for operations with a high potential for aerosol generation.
-
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Prevent the formation of dust. Keep away from heat, sparks, and open flames. Use non-sparking tools.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Store away from incompatible materials.
Physicochemical and Hazard Data
The following tables summarize the known and predicted properties of this compound and the general hazards associated with its chemical class.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 156463-85-3 | |
| Molecular Formula | C₃H₂N₄O | |
| Molecular Weight | 110.07 g/mol | |
| Appearance | White solid | [1] |
| Melting Point | 180 - 182 °C | [3] |
| Solubility in Water | Low solubility | [3] |
| Stability | Stable under normal conditions | [3] |
Table 2: Summary of Potential Hazards and GHS Classifications (Inferred)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Predicted) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Skull and Crossbones | Danger | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled. |
| Skin Corrosion/Irritation | Exclamation Mark | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Exclamation Mark | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Exclamation Mark | Warning | H335: May cause respiratory irritation. |
| Explosives | Exploding Bomb | Warning | H204: Fire or projection hazard (based on nitrogen content). |
Note: GHS classifications are predicted based on the functional groups and data from similar compounds and have not been officially assigned.
Experimental Protocols
Protocol 1: General Handling and Weighing
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don personal protective equipment (PPE) as specified in Section 2.
-
Weighing:
-
Use an analytical balance inside the fume hood or in a designated weighing enclosure.
-
To prevent dust dispersion, do not pour the solid directly. Use a spatula to carefully transfer the desired amount to a tared weighing paper or container.
-
Clean any spills immediately using appropriate procedures (see Section 5).
-
-
Transfer: For transfer to a reaction vessel, add the weighing container directly to the vessel if possible, or carefully add the solid. If dissolving, add the solvent to the weighing container to rinse any remaining solid into the reaction vessel.
-
Post-Handling: After handling, decontaminate the spatula and any other equipment used. Dispose of contaminated weighing paper as hazardous waste. Wash hands thoroughly.
Protocol 2: Preparation of a Solution
-
Setup: In a chemical fume hood, place a tared reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stir bar on a stir plate.
-
Addition of Solid: Carefully add the weighed this compound to the reaction vessel.
-
Addition of Solvent: Slowly add the desired solvent to the vessel while stirring to facilitate dissolution.
-
Completion: Once the solid is fully dissolved, the solution is ready for use in subsequent reactions. Keep the vessel sealed to prevent solvent evaporation and exposure.
Spill and Waste Management
-
Spill Response:
-
Small Spills: In a fume hood, carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal. Clean the area with a suitable solvent.
-
Large Spills: Evacuate the area. Contact your institution's environmental health and safety (EHS) department immediately.
-
-
Waste Disposal:
-
Dispose of unused material and contaminated items (e.g., gloves, weighing paper) in a designated hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
-
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Hierarchy of Hazard Controls.
References
Application Notes and Protocols: Reaction Kinetics of 4-Amino-1,2,5-oxadiazole-3-carbonitrile with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for studying the reaction kinetics of 4-amino-1,2,5-oxadiazole-3-carbonitrile with various electrophiles. Due to a lack of specific published kinetic data for this compound, this document outlines the expected reactivity based on the principles of heterocyclic chemistry and provides detailed, adaptable experimental protocols for determining key kinetic parameters such as rate constants, reaction orders, and activation energies. Methodologies for reaction monitoring using UV-Vis and NMR spectroscopy are described, along with the necessary data analysis procedures. The provided workflows and protocols are intended to serve as a foundational resource for researchers initiating kinetic studies on this versatile building block, thereby enabling a deeper understanding of its reaction mechanisms and facilitating its application in pharmaceutical and materials science.
Introduction
This compound, also known as 3-amino-4-cyanofurazan, is a pivotal intermediate in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and energetic materials.[1] The reactivity of this molecule is largely dictated by its amino and cyano functional groups attached to the electron-deficient 1,2,5-oxadiazole (furazan) ring. The amino group, in particular, is expected to act as a nucleophile, readily reacting with a variety of electrophiles.[2]
A thorough understanding of the reaction kinetics of this compound with electrophiles is crucial for optimizing reaction conditions, controlling product selectivity, and elucidating reaction mechanisms. This knowledge is invaluable for the rational design and synthesis of novel derivatives with desired biological activities or material properties.
This document provides a framework for investigating these reactions, offering detailed protocols that can be adapted to specific electrophiles and reaction conditions.
General Reactivity with Electrophiles
The primary site of electrophilic attack on this compound is the exocyclic amino group. The lone pair of electrons on the nitrogen atom makes it nucleophilic and susceptible to reaction with a wide range of electrophiles.
Expected Reactions:
-
Acylation: Reaction with acyl halides or anhydrides to form N-acylated products.
-
Alkylation: Reaction with alkyl halides or other alkylating agents to yield secondary or tertiary amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Diazotization: Reaction with nitrous acid (generated in situ) to form a diazonium salt, which can then undergo various subsequent transformations.
-
Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines).
The reactivity of the amino group is influenced by the electron-withdrawing nature of the 1,2,5-oxadiazole ring, which may decrease its basicity and nucleophilicity compared to aniline. However, it is still expected to be sufficiently reactive for the aforementioned transformations.
Experimental Protocols for Kinetic Studies
The following protocols provide a general methodology for studying the kinetics of the reaction between this compound and an electrophile. These should be adapted based on the specific reactants, solvent system, and available analytical instrumentation.
General Workflow for a Kinetic Experiment
Caption: General workflow for a kinetic study.
Protocol 1: Kinetic Analysis using UV-Vis Spectroscopy
This protocol is suitable when the reactants or products have a distinct absorbance in the UV-Vis spectrum that changes predictably over the course of the reaction.
Materials:
-
This compound
-
Electrophile of interest
-
Appropriate solvent (e.g., acetonitrile, ethanol, buffered aqueous solution)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Wavelength Selection:
-
Record the UV-Vis spectra of the starting materials (this compound and the electrophile) and, if possible, the expected product in the chosen solvent.
-
Identify a wavelength (λ_max) where there is a significant change in absorbance as the reaction proceeds. This is ideally a wavelength where the product absorbs strongly and the reactants do not, or vice versa.
-
-
Reaction Setup:
-
Prepare stock solutions of known concentrations of this compound and the electrophile in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
-
Data Acquisition:
-
Pipette the required volume of the this compound solution into a quartz cuvette and place it in the spectrophotometer.
-
Initiate the reaction by adding a known concentration of the electrophile to the cuvette. Mix quickly and thoroughly.
-
Immediately begin recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Convert the absorbance data to concentration of the reactant or product using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known. If not, the change in absorbance can be used directly for determining the reaction order and rate constant under pseudo-first-order conditions.
-
Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine the reaction order with respect to the monitored species.
-
To determine the order with respect to the other reactant, repeat the experiment with a different initial concentration of that reactant while keeping the other constant.
-
Calculate the rate constant (k) from the slope of the linear plot.
-
Protocol 2: Kinetic Analysis using ¹H NMR Spectroscopy
This protocol is useful for tracking the disappearance of a reactant or the appearance of a product by monitoring the change in the integral of a characteristic proton signal.
Materials:
-
This compound
-
Electrophile of interest
-
Deuterated solvent (e.g., CD₃CN, DMSO-d₆)
-
NMR spectrometer with a temperature-controlled probe
-
NMR tubes
Procedure:
-
Signal Selection:
-
Acquire ¹H NMR spectra of the starting materials and, if possible, the product in the chosen deuterated solvent.
-
Identify well-resolved proton signals for one of the reactants and one of the products that do not overlap with other signals. The amino protons of the starting material or a new signal from the product are often suitable.
-
-
Reaction Setup:
-
Prepare a stock solution of this compound in the deuterated solvent in an NMR tube.
-
Equilibrate the NMR probe to the desired reaction temperature.
-
-
Data Acquisition:
-
Place the NMR tube containing the this compound solution in the spectrometer and acquire a spectrum (t=0).
-
Remove the tube, add a known amount of the electrophile, mix quickly, and re-insert the tube into the spectrometer.
-
Acquire a series of ¹H NMR spectra at set time intervals.
-
-
Data Analysis:
-
Process the spectra (phasing, baseline correction).
-
Integrate the selected signals for the reactant and product in each spectrum.
-
The concentration of the species at each time point is proportional to its integral value.
-
Plot the concentration (or integral value) as a function of time and perform the same analysis as described in the UV-Vis protocol to determine the reaction order and rate constant.
-
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of Data Presentation for a Kinetic Run
| Time (s) | Absorbance at λ_max | [Reactant] (M) | ln[Reactant] | 1/[Reactant] (M⁻¹) |
| 0 | 1.000 | 0.0100 | -4.605 | 100.0 |
| 60 | 0.850 | 0.0085 | -4.767 | 117.6 |
| 120 | 0.723 | 0.0072 | -4.933 | 138.3 |
| ... | ... | ... | ... | ... |
Table 2: Summary of Kinetic Parameters
| Electrophile | Temperature (°C) | Rate Constant, k (units) | Reaction Order | Activation Energy, Ea (kJ/mol) |
| Electrophile A | 25 | Value | Value | Value |
| Electrophile A | 35 | Value | Value | |
| Electrophile B | 25 | Value | Value | Value |
Mechanistic Considerations
The reaction of the amino group of this compound with an electrophile likely proceeds through a standard nucleophilic substitution or addition mechanism.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Amino-1,2,5-oxadiazole-3-carbonitrile synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following the multi-step synthesis from malononitrile.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Intermediate After Nitrosation | Incomplete reaction due to insufficient acidification or inadequate temperature control. | Ensure the reaction mixture is sufficiently acidic (pH 1-2) before and during the addition of sodium nitrite. Maintain a low temperature (0-5 °C) to prevent decomposition of nitrous acid and the product. |
| Side reactions, such as the formation of dinitrosated products. | Add the sodium nitrite solution slowly and portion-wise to maintain a low concentration of nitrous acid in the reaction mixture. | |
| Formation of Oily Product or Incomplete Oximation | Incorrect pH for the oximation reaction. | Adjust the pH of the reaction mixture to the optimal range for oximation (typically neutral to slightly basic) after the nitrosation step. |
| Degradation of the hydroxylamine reagent. | Use fresh, high-quality hydroxylamine hydrochloride. | |
| Low Yield After Cyclization/Dehydration | Incomplete dehydration of the dioxime intermediate. | Ensure the dehydrating agent (e.g., lead dioxide in acetic acid) is active and used in the correct stoichiometric amount. The reaction may require heating to proceed to completion. |
| Formation of furoxan byproducts. | The presence of oxidizing conditions can sometimes lead to the formation of furoxan N-oxides. Careful control of the reaction conditions, particularly the choice and amount of oxidizing/cyclizing agent, is crucial. | |
| Degradation of the furazan ring. | The furazan ring can be sensitive to harsh acidic or basic conditions and high temperatures. Purify the product under mild conditions. | |
| Difficulty in Product Purification | Presence of heavy metal residues from the cyclizing agent (e.g., lead). | After filtration of the reaction mixture, wash the crude product thoroughly with water and appropriate organic solvents to remove residual metal salts. Recrystallization from a suitable solvent system can further purify the product. |
| Co-precipitation of starting materials or intermediates. | Monitor the reaction progress by thin-layer chromatography (TLC) to ensure complete conversion before work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A frequently cited method for the synthesis of this compound (also known as 3-amino-4-cyanofurazan) starts from malononitrile. This multi-step process involves the nitrosation of malononitrile, followed by oximation to form a dioxime intermediate, which is then cyclized via dehydration to yield the final product.[1]
Q2: Are there more environmentally friendly alternatives to heavy metal reagents for the cyclization step?
A2: Yes, research has focused on developing greener synthetic routes to avoid the use of heavy metal reagents like lead dioxide.[1] One such alternative involves starting from 4-aminofurazan-3-formamide.[1] Researchers are encouraged to explore recent literature for the latest advancements in furazan synthesis.
Q3: What are the key parameters to control for maximizing the yield?
A3: To maximize the yield, it is crucial to carefully control the reaction conditions at each step. Key parameters include:
-
Temperature: Low temperatures are generally required for the nitrosation step to prevent the decomposition of nitrous acid.
-
pH: The pH of the reaction medium is critical for both the nitrosation and oximation steps.
-
Purity of Reagents: The use of fresh and pure reagents is essential for clean reactions and high yields.
-
Reaction Time: Monitoring the reaction by TLC is important to determine the optimal reaction time and ensure complete conversion.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
-
Infrared (IR) spectroscopy to identify characteristic functional groups (e.g., -NH₂, -C≡N, and the furazan ring vibrations)
-
Mass spectrometry (MS) to confirm the molecular weight
-
Elemental analysis
Experimental Protocols
Synthesis of this compound from Malononitrile
This protocol is based on the general methodology described in the literature for the synthesis of 3-amino-4-cyanofurazan.[1]
Step 1: Nitrosation of Malononitrile
-
Dissolve malononitrile in an appropriate aqueous acidic solution (e.g., dilute hydrochloric acid) in a reaction vessel equipped with a stirrer and a thermometer.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for a specified time until the reaction is complete (monitor by TLC).
Step 2: Oximation
-
To the solution from Step 1, carefully add a solution of hydroxylamine hydrochloride in water.
-
Adjust the pH of the mixture to a neutral or slightly basic range by the slow addition of a base (e.g., sodium carbonate solution).
-
Allow the reaction to stir at room temperature or with gentle heating as required until the formation of the dioxime is complete (monitor by TLC).
-
The intermediate product may precipitate out of the solution and can be collected by filtration.
Step 3: Dehydration and Cyclization
-
Suspend the intermediate dioxime in a suitable solvent, such as acetic acid.
-
Add the dehydrating/cyclizing agent (e.g., lead dioxide) portion-wise with stirring.
-
Heat the reaction mixture if necessary to facilitate the cyclization. The reported yield for this step using lead dioxide in acetic acid is 71%.[1]
-
After the reaction is complete (monitor by TLC), cool the mixture and filter to remove any solids.
-
The crude product can be isolated from the filtrate by evaporation of the solvent or by precipitation upon addition of water.
-
Purify the crude this compound by recrystallization from an appropriate solvent.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis pathway from malononitrile.
Troubleshooting Workflow
Caption: A logical approach to troubleshooting synthesis issues.
References
Technical Support Center: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
Welcome to the technical support center for the synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for this compound, also known as 3-amino-4-cyanofurazan:
-
Route 1: From Malononitrile. This is a multi-step process that involves the nitrosation and oximation of malononitrile, followed by a dehydration and cyclization reaction to form the furazan ring.
-
Route 2: Dehydration of 4-Aminofurazan-3-carboxamide. This method involves the dehydration of the corresponding carboxamide to yield the nitrile. An environmentally friendly alternative to heavy metal reagents has been developed for this route.
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: The synthesis of the 1,2,5-oxadiazole (furazan) ring system can be sensitive, and several side reactions can occur:
-
Incomplete Cyclization: The precursor, such as a glyoxime derivative, may not fully cyclize, leading to the presence of open-chain intermediates in the final product.
-
Formation of Furoxan (1,2,5-oxadiazole N-oxide) Isomers: During the cyclization of dioximes, there is a possibility of forming the furoxan isomer alongside the desired furazan.
-
Ring-Opening Reactions: The furazan ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong nucleophiles or harsh basic/acidic conditions.
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed back to a carboxamide or carboxylic acid if water is present under acidic or basic conditions, particularly at elevated temperatures.
Q3: My yield is significantly lower than expected. What are the common causes?
A3: Low yields can stem from several factors throughout the synthetic process:
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pH can lead to incomplete reactions or the formation of side products.
-
Purity of Starting Materials: Impurities in the starting materials, such as malononitrile or hydroxylamine, can interfere with the reaction.
-
Inefficient Cyclization: The cyclization step is often critical. The choice and amount of the dehydrating or oxidizing agent can significantly impact the yield. For instance, while lead dioxide has been used, greener alternatives are being explored to avoid heavy metal contamination and improve safety.
-
Product Loss During Work-up and Purification: The product may be lost during extraction, crystallization, or chromatographic purification steps.
Q4: I am observing unexpected peaks in my analytical data (HPLC, NMR). What could they be?
A4: Unexpected peaks often correspond to the side products mentioned in Q2. It is recommended to use techniques like LC-MS to identify the molecular weights of these impurities and NMR spectroscopy to elucidate their structures. Common impurities could include unreacted starting materials, open-chain intermediates, furoxan isomers, or hydrolysis products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | Monitor the reaction progress using TLC or HPLC. Consider extending the reaction time or adjusting the temperature. |
| Suboptimal reagent concentration | Ensure accurate measurement and stoichiometry of all reagents. | |
| Degradation of product | Avoid excessively high temperatures or prolonged exposure to harsh acidic or basic conditions. | |
| Presence of Impurities | Formation of side products | Optimize reaction conditions to minimize side reactions. This may involve changing the solvent, temperature, or catalyst. |
| Inefficient purification | Employ appropriate purification techniques such as recrystallization or column chromatography. Monitor purity by HPLC. | |
| Inconsistent Results | Variability in starting material quality | Use high-purity, well-characterized starting materials. |
| Atmospheric moisture | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to moisture. |
Experimental Protocols
Synthesis of this compound from Malononitrile
This protocol is a general representation and may require optimization based on laboratory conditions.
Step 1: Nitrosation and Oximation of Malononitrile
-
This initial step involves the reaction of malononitrile with a nitrosating agent (e.g., sodium nitrite in acidic solution) followed by reaction with hydroxylamine to form a dioxime intermediate.
Step 2: Dehydration and Cyclization
-
The intermediate from Step 1 is then subjected to dehydration and cyclization. One reported method utilizes lead dioxide in acetic acid to yield 3-amino-4-cyanofurazan.
-
Yield: A yield of 71% has been reported for this step using lead dioxide.
Alternative "Green" Synthesis:
-
To avoid the use of heavy metals, an alternative method involves the dehydration of 4-aminofurazan-3-carboxamide. This approach is more environmentally friendly and is preferred for larger-scale synthesis.
Quantitative Data Summary
| Synthetic Route | Key Reagents | Reported Yield | Purity | Reference |
| From Malononitrile | Malononitrile, NaNO₂, Hydroxylamine, Lead Dioxide/Acetic Acid | ~71% | High purity after purification | |
| Dehydration of 4-Aminofurazan-3-carboxamide | 4-Aminofurazan-3-carboxamide, Dehydrating agent | Not specified | High purity after purification |
Note: Specific yield and purity can vary significantly based on the exact experimental conditions and purification methods employed.
Visualizations
Caption: Synthetic pathway from malononitrile.
Caption: Troubleshooting workflow for synthesis.
troubleshooting purification of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Amino-1,2,5-oxadiazole-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as 3-amino-4-cyanofurazan, is a heterocyclic organic compound. It is a white solid that serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure features both an amino and a nitrile functional group on a 1,2,5-oxadiazole (furazan) ring, making it a valuable building block for creating more complex molecules.[1]
Q2: What are the primary applications of this compound?
Due to its chemical structure, this compound is a key precursor in the development of various nitrogen-rich compounds. It is particularly significant in the synthesis of energetic materials and has been explored for its potential in creating novel therapeutic agents.[2] High purity of this compound is essential for these applications to ensure predictable and reliable outcomes in subsequent reactions.[1]
Q3: What are the general stability characteristics of this compound?
Furazans, the core structure of this compound, can be sensitive to high temperatures and extreme pH conditions. While specific stability data for this compound is not extensively documented in publicly available literature, it is advisable to handle the compound with care, avoiding excessive heat and strong acidic or basic conditions during purification and storage to prevent decomposition.
Q4: What are some potential impurities I might encounter?
Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation of the final product. Depending on the synthetic route, potential impurities could include precursors such as diaminoglyoxime or related furazan-based compounds. Incomplete cyanation or amination reactions could also lead to related impurities.
Troubleshooting Purification
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Initial Synthesis
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, keeping in mind the thermal sensitivity of furazans. |
| Product decomposition | Avoid harsh reaction or workup conditions, such as high temperatures or strong acids/bases. |
| Mechanical loss during workup | Ensure efficient extraction and filtration techniques. Minimize the number of transfer steps. |
Issue 2: Product is Colored or Appears Impure After Isolation
| Possible Cause | Suggested Solution |
| Presence of colored byproducts | Attempt recrystallization from a suitable solvent. If recrystallization is ineffective, column chromatography may be necessary. |
| Trapped solvent | Dry the product under vacuum to remove residual solvent. |
| Decomposition during storage | Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere. |
Issue 3: Difficulty in Removing a Persistent Impurity
| Possible Cause | Suggested Solution |
| Impurity has similar polarity to the product | Optimize the solvent system for column chromatography. A shallow gradient elution might be necessary to achieve separation. Consider using a different stationary phase if silica gel is not effective. |
| Impurity co-crystallizes with the product | Try a different solvent or a mixture of solvents for recrystallization. Sometimes, a slow cooling rate can improve crystal purity. |
| The "impurity" is an isomer | Isomeric impurities can be very challenging to separate. High-performance liquid chromatography (HPLC) might be required for separation. Characterize the impurity by NMR and Mass Spectrometry to confirm its identity. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃H₂N₄O |
| Molecular Weight | 110.07 g/mol |
| Appearance | White solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| CAS Number | 17467-35-5 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, chloroform, water, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Note: Based on literature for a similar compound, chloroform could be a potential recrystallization solvent.[3]
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Selection: Silica gel is a common choice for the purification of polar organic compounds.
-
Mobile Phase Selection: Use TLC to determine a suitable solvent system. A good solvent system will give the desired product an Rf value of approximately 0.3-0.5. Based on general procedures for oxadiazoles, a mixture of a non-polar solvent (like hexane or benzene) and a polar solvent (like ethyl acetate) is a good starting point.[4]
-
Column Packing: Prepare a slurry of the silica gel in the chosen mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: A workflow for the purification of this compound.
Caption: Relationship between precursors, product, and potential impurities.
References
stability issues of 4-Amino-1,2,5-oxadiazole-3-carbonitrile in storage
Technical Support Center: 4-Amino-1,2,5-oxadiazole-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the compound (yellowing or browning) | Exposure to light, air (oxidation), or high temperatures. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Keep it in a refrigerator or freezer. |
| Decrease in purity over time (as determined by HPLC, etc.) | Decomposition due to moisture, acidic or basic conditions, or reaction with incompatible materials. | Ensure the compound is stored in a desiccated environment. Avoid contact with strong acids, bases, and oxidizing agents. Use only clean, dry spatulas and glassware. |
| Inconsistent analytical results (e.g., NMR, IR) | Presence of degradation products or residual solvents. | Re-purify the compound if necessary. Ensure the compound is thoroughly dried under vacuum to remove any residual solvents from synthesis. |
| Poor solubility compared to a fresh batch | Potential polymerization or degradation into less soluble byproducts. | Confirm the identity and purity of the material. If degradation is suspected, it is recommended to use a fresh batch of the compound for experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark place. Specifically, storage in a tightly sealed container, such as an amber glass vial, at 2-8°C is advisable. To prevent moisture absorption, the container should be stored in a desiccator. For extended periods, storage at -20°C under an inert atmosphere (argon or nitrogen) is recommended.
Q2: How does pH affect the stability of this compound?
A2: While specific data for this compound is limited, oxadiazole rings, in general, can be susceptible to pH-dependent degradation. A study on a 1,2,4-oxadiazole derivative showed that it had maximum stability in a pH range of 3-5.[1] It is plausible that this compound could also be sensitive to highly acidic or basic conditions, which may lead to the opening of the oxadiazole ring. Therefore, it is crucial to control the pH when using this compound in aqueous solutions.
Q3: What are the known decomposition products of this compound?
A3: Specific decomposition pathways for this compound are not extensively documented in publicly available literature. However, based on the general chemistry of oxadiazoles, degradation could involve the cleavage of the heterocyclic ring, potentially initiated by hydrolysis under acidic or basic conditions.
Q4: Is this compound sensitive to light?
A4: Many organic compounds, especially those with heterocyclic rings and functional groups, can be sensitive to light. To minimize the risk of photochemical degradation, it is best practice to store the compound in an amber-colored or opaque container and to handle it in a laboratory with minimal exposure to direct sunlight or strong artificial light.
Q5: What are the signs of degradation?
A5: Visual signs of degradation can include a change in color from white to yellow or brown, and a change in the physical state of the solid. Chemically, degradation would be observed as a decrease in the purity of the compound when analyzed by techniques such as High-Performance Liquid Chromatography (HPLC), and the appearance of new peaks in Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analyses.
Data Presentation
The following table provides a template for researchers to record their own stability data for this compound under various conditions.
Table 1: Example Stability Data Template for this compound
| Condition | Time Point | Purity (%) | Appearance | Notes |
| 25°C / 60% RH (Ambient) | 0 months | 99.5 | White powder | - |
| 3 months | ||||
| 6 months | ||||
| 40°C / 75% RH (Accelerated) | 0 months | 99.5 | White powder | - |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 2-8°C (Refrigerated) | 0 months | 99.5 | White powder | - |
| 6 months | ||||
| 12 months | ||||
| -20°C (Frozen) | 0 months | 99.5 | White powder | - |
| 12 months | ||||
| 24 months | ||||
| Photostability (ICH Q1B) | 0 hours | 99.5 | White powder | - |
| TBD |
Experimental Protocols
General Protocol for Stability Testing of this compound
This protocol is a general guideline based on established principles for stability testing of chemical compounds and can be adapted to specific experimental needs.
1. Objective: To assess the stability of this compound under various environmental conditions (temperature, humidity, and light) over time.
2. Materials:
-
This compound (minimum of three batches, if available)
-
Amber glass vials with tight-fitting caps
-
Controlled environment chambers (stability chambers) set to desired temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH, 2-8°C, -20°C)
-
Photostability chamber
-
Analytical instrumentation (e.g., HPLC, UPLC, MS, NMR, IR)
-
Desiccator
3. Procedure:
-
Initial Analysis (Time 0):
-
Thoroughly characterize the initial batches of the compound. This includes assessing purity (e.g., by HPLC), identity (e.g., by NMR, MS, IR), and physical appearance (color, form).
-
-
Sample Preparation and Storage:
-
Aliquot the compound into the amber glass vials. For each storage condition and time point, prepare a sufficient number of vials.
-
Tightly seal the vials. For studies involving controlled humidity, the container closure system should be permeable to water vapor to the extent that the effect of humidity can be observed. For other conditions, the seal should be airtight.
-
Place the vials in the designated stability chambers.
-
-
Testing Schedule:
-
Analysis at Each Time Point:
-
At each time point, analyze the samples for purity, identity, and appearance, using the same analytical methods as in the initial analysis.
-
Compare the results to the initial data to identify any changes.
-
-
Photostability Testing:
-
Expose a sample of the compound to light conditions as specified in ICH guideline Q1B.
-
Analyze the exposed sample and a dark control sample to assess the impact of light.
-
-
Data Analysis and Reporting:
-
Tabulate the data for each storage condition and time point.
-
Analyze any trends in degradation and prepare a stability report summarizing the findings.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
overcoming solubility problems with 4-Amino-1,2,5-oxadiazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering solubility challenges with 4-Amino-1,2,5-oxadiazole-3-carbonitrile.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white solid compound with characteristically low aqueous solubility. It is known to be soluble in some polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in common protic solvents like water, ethanol, and methanol is limited.
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: When encountering poor dissolution in aqueous buffers, consider the following initial steps:
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Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the solid particles.
-
Gentle Heating: Carefully warm the solution, as solubility often increases with temperature. Monitor for any signs of degradation.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the buffer may improve solubility, particularly if the compound has ionizable groups.
-
Co-solvent System: Introduce a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer.
Q3: Are there any known safety concerns when handling this compound?
A3: As with any chemical compound, it is crucial to handle this compound with appropriate safety precautions. Consult the material safety data sheet (MSDS) provided by your supplier for detailed information on handling, storage, and potential hazards.
Section 2: Troubleshooting Guide for Solubility Enhancement
This section provides a systematic approach to addressing solubility problems with this compound.
Problem: The compound precipitates out of solution during my experiment.
Possible Causes and Solutions:
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.
-
Solution: Determine the thermodynamic solubility of the compound in your solvent system to ensure you are working within its stable concentration range.
-
-
Change in Temperature: A decrease in temperature can significantly reduce solubility.
-
Solution: Maintain a constant and controlled temperature throughout your experiment. If possible, conduct the experiment at a slightly elevated temperature where the compound exhibits better solubility.
-
-
Solvent Evaporation: Evaporation of a volatile co-solvent can lead to precipitation.
-
Solution: Use sealed containers and minimize the exposure of the solution to the atmosphere.
-
-
pH Shift: Changes in the pH of the solution can affect the ionization state and solubility of the compound.
-
Solution: Use a buffer with sufficient capacity to maintain a stable pH throughout the experiment.
-
Data Presentation: Estimated Solubility of this compound in Common Solvents
| Solvent | Estimated Solubility | Notes |
| Water | Very Low | Expected to be poorly soluble in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | High | A good initial solvent for creating stock solutions. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a suitable solvent for stock solutions. |
| Ethanol | Low to Moderate | May require heating or co-solvents for significant dissolution. |
| Methanol | Low to Moderate | Similar to ethanol, solubility may be limited. |
| Acetone | Low to Moderate | May show some solubility, but likely not as high as DMSO or DMF. |
| Acetonitrile | Low | Generally expected to have limited solubility. |
Section 3: Experimental Protocols for Solubility Enhancement
The following are detailed methodologies for common techniques to improve the solubility of this compound.
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the standard shake-flask method to determine the thermodynamic solubility of the compound.
Materials:
-
This compound
-
Selected solvent(s)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
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Filter the sample through a 0.22 µm syringe filter into a clean vial.
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Dilute the filtered sample with an appropriate solvent.
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Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the solubility of the compound in the selected solvent.
Protocol for Co-solvency
This protocol describes the use of a water-miscible organic solvent to increase the aqueous solubility of the compound.
Materials:
-
This compound
-
Water (or aqueous buffer)
-
Co-solvent (e.g., DMSO, ethanol, propylene glycol)
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Procedure:
-
Prepare a series of co-solvent/water mixtures with varying ratios (e.g., 10:90, 20:80, 30:70 v/v).
-
To a known volume of each co-solvent mixture, add an excess amount of this compound.
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Stir the mixtures at a constant temperature for a set period (e.g., 2 hours) to ensure maximum dissolution.
-
Visually inspect the solutions for any undissolved particles.
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If undissolved solid remains, filter the solutions through a 0.22 µm syringe filter.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture.
Protocol for pH Adjustment
This protocol details how to investigate the effect of pH on the solubility of the compound.
Materials:
-
This compound
-
A series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
pH meter
-
Magnetic stirrer and stir bar
-
Sealed containers
Procedure:
-
Add an excess amount of this compound to each buffer solution.
-
Seal the containers and stir the mixtures at a constant temperature for 24-48 hours to reach equilibrium.
-
Measure the final pH of each solution to ensure it has not significantly changed.
-
Filter the samples through a 0.22 µm syringe filter.
-
Analyze the concentration of the dissolved compound in each filtrate.
-
Plot the solubility as a function of pH to determine the pH-solubility profile.
Section 4: Visualizations of Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Co-solvency Solubility Enhancement.
Caption: Workflow for pH-Dependent Solubility Profiling.
Technical Support Center: Optimization of Reaction Conditions for 4-Amino-1,2,5-oxadiazole-3-carbonitrile Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 4-Amino-1,2,5-oxadiazole-3-carbonitrile. This versatile building block, with its reactive amino and nitrile functionalities, offers a gateway to a diverse range of novel compounds.[1] This guide is designed to help you navigate common experimental challenges and optimize your reaction conditions for successful derivatization.
Troubleshooting Guide
This section addresses specific issues that may arise during the derivatization of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield in Acylation/Alkylation of the Amino Group | Incomplete activation of the amino group: The amino group on the furazan ring can be deactivated by the electron-withdrawing nature of the ring and the adjacent nitrile group. | - Use a stronger base: Employ a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric or slight excess to facilitate deprotonation. - Optimize reaction temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often promote the reaction without leading to decomposition. - Anhydrous conditions: Ensure all reagents and solvents are strictly anhydrous, as water can quench the electrophile and hydrolyze the product. |
| Steric hindrance: A bulky acylating or alkylating agent may have difficulty accessing the amino group. | - Choose a less hindered reagent: If possible, select a smaller electrophile. - Increase reaction time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) to achieve higher conversion. | |
| Decomposition of the starting material or product: The furazan ring can be sensitive to harsh reaction conditions. | - Avoid strong acids and bases: Strong acids or bases can lead to ring opening or other side reactions. - Maintain moderate temperatures: Avoid excessive heating, which can cause decomposition. Monitor the reaction closely by TLC or LC-MS. | |
| Formation of Multiple Products in Nitrile Group Derivatization (e.g., Tetrazole Synthesis) | Incomplete reaction: The conversion of the nitrile to a tetrazole may not have gone to completion. | - Increase the amount of azide source: Use a slight excess of sodium azide or other azide sources. - Use a catalyst: Lewis acids such as zinc chloride or ammonium chloride can catalyze the [3+2] cycloaddition reaction.[2][3][4] - Optimize reaction time and temperature: These reactions often require elevated temperatures (e.g., 80-120 °C) and extended reaction times. |
| Side reactions of the amino group: The amino group may react with the reagents intended for the nitrile group. | - Protect the amino group: Before attempting to derivatize the nitrile, consider protecting the amino group with a suitable protecting group like Boc or Cbz. | |
| Difficulty in Product Purification | Presence of unreacted starting materials: The reaction may not have reached completion. | - Monitor the reaction closely: Use TLC or LC-MS to determine the optimal reaction time. - Optimize stoichiometry: Ensure the appropriate molar ratios of reactants are used. |
| Formation of polar byproducts: Side reactions can lead to the formation of highly polar impurities that are difficult to separate. | - Aqueous workup: A thorough aqueous workup can help remove many polar impurities. - Column chromatography: Utilize column chromatography with a suitable solvent system to separate the desired product from byproducts. A gradient elution may be necessary. - Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method. | |
| Hydrolysis of the Nitrile Group to Carboxylic Acid or Amide | Presence of water and acidic or basic conditions: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, especially at elevated temperatures.[5][6][7][8] | - Maintain anhydrous conditions: Use dry solvents and reagents. - Control pH: If the reaction requires acidic or basic conditions, use them judiciously and neutralize the reaction mixture promptly during workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The two primary sites for derivatization are the amino group and the nitrile group.[1]
-
Amino Group: Acylation with acid chlorides or anhydrides, alkylation with alkyl halides, and formation of Schiff bases with aldehydes or ketones.
-
Nitrile Group: Conversion to a tetrazole ring via [3+2] cycloaddition with an azide, or hydrolysis to a carboxylic acid or amide under acidic or basic conditions.[5][6][7][8]
Q2: How can I selectively derivatize the amino group without affecting the nitrile group?
A2: Reactions targeting the amino group, such as acylation and alkylation, are typically performed under conditions that do not affect the nitrile group. Using standard protocols with appropriate bases (e.g., TEA, DIPEA) and controlling the temperature will generally lead to selective derivatization of the amino group.
Q3: What are the key parameters to control for the successful synthesis of a tetrazole derivative from the nitrile group?
A3: The key parameters for a successful tetrazole synthesis are:
-
Azide Source: Sodium azide is commonly used.
-
Catalyst: A Lewis acid like zinc chloride or a proton source like ammonium chloride is often employed to activate the nitrile group.[2][3][4]
-
Solvent: High-boiling point aprotic polar solvents such as DMF or DMSO are typically used.
-
Temperature: The reaction usually requires heating, often in the range of 80-120 °C.
-
Reaction Time: These reactions can be slow and may require several hours to days for completion.
Q4: Are there any known side reactions to be aware of when working with the furazan ring?
A4: The furazan (1,2,5-oxadiazole) ring is generally stable, but it can be susceptible to cleavage under strongly acidic or basic conditions, or at very high temperatures. Reductive conditions can also sometimes lead to ring opening. It is advisable to perform reactions under the mildest possible conditions.
Q5: What analytical techniques are recommended for monitoring the progress of these derivatization reactions?
A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting material and the appearance of the product. For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for the structural characterization of the final products.
Experimental Protocols
Protocol 1: Acylation of the Amino Group
This protocol describes a general procedure for the acylation of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or THF.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a 5-substituted Tetrazole from the Nitrile Group
This protocol outlines a general method for the conversion of the nitrile group to a tetrazole ring.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) or a catalytic amount of zinc chloride (0.2 eq).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Representative Reaction Conditions for Acylation of this compound
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 4 | 85-95 |
| Benzoyl Chloride | DIPEA | THF | RT | 12 | 80-90 |
| Acetic Anhydride | Pyridine | DCM | RT | 6 | 90-98 |
Table 2: Representative Reaction Conditions for Tetrazole Formation from this compound
| Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaN₃ | NH₄Cl | DMF | 120 | 24 | 70-85 |
| NaN₃ | ZnCl₂ | DMF | 100 | 18 | 75-90 |
| Trimethylsilyl azide | Dibutyltin oxide | Toluene | 110 | 16 | 65-80 |
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Analysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-1,2,5-oxadiazole-3-carbonitrile. The focus is on identifying potential byproducts in synthesis reactions using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common types of byproducts expected in the synthesis of this compound?
A1: The synthesis of 1,2,5-oxadiazole (furazan) derivatives can be complex and may yield several types of byproducts.[1] Depending on the specific synthetic route, potential impurities could include:
-
Isomers: Regioisomers may form if the precursors are asymmetric.
-
Furoxan derivatives (1,2,5-oxadiazole-2-oxides): Oxidation of the furazan ring can lead to the corresponding N-oxide, which can exist as two different regioisomers.[2][3]
-
Starting materials: Unreacted starting materials are a common impurity.
-
Reaction intermediates: Incomplete cyclization or other reactions can result in the presence of intermediates.
-
Hydrolysis products: The nitrile group (-CN) can be susceptible to hydrolysis to an amide or carboxylic acid, especially under acidic or basic conditions.
-
Degradation products: The furazan ring can be susceptible to cleavage under certain conditions, such as in the presence of a strong base.[4]
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach.
-
Review the reaction: Consider all reactants, intermediates, and potential side reactions (as listed in Q1) that could lead to byproducts.
-
UV-Vis Spectrum Analysis: If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector, examine the UV-Vis spectrum of the unknown peak. Compare it to the spectrum of your main product. Structural similarities can often lead to similar UV spectra.
-
Spiking Experiment: If you have a reference standard for a suspected byproduct, "spike" your sample by adding a small amount of the standard. If the peak height of the unknown peak increases without a new peak appearing, you have likely identified the byproduct.
-
LC-MS Analysis: The most definitive way to identify an unknown is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is crucial for determining its chemical formula and structure.
Q3: What is a typical starting point for an HPLC method for analyzing this compound?
A3: A good starting point for method development is a reversed-phase HPLC method. A standard C18 column is often suitable. A gradient elution is recommended to ensure separation of the relatively polar main product from potentially more or less polar byproducts. A typical mobile phase could be a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[5][6] Detection at a wavelength where the compound has significant absorbance, for instance around 210-280 nm, is a common practice.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound reaction mixtures.
Issue 1: An unexpected peak is observed in the chromatogram.
-
Possible Cause 1: Reaction Byproduct.
-
Solution: Refer to the byproduct types listed in FAQ 1. Use LC-MS to determine the molecular weight of the unknown peak and deduce its structure.
-
-
Possible Cause 2: Contamination.
-
Solution: This could be from solvents, glassware, or the HPLC system itself. Run a blank injection (injecting only the mobile phase or your sample solvent). If the peak is still present, the contamination is in your solvent or the system. If it disappears, the contamination was introduced during sample preparation.
-
-
Possible Cause 3: "Ghost Peaks".
-
Solution: These are peaks that can appear from issues like contamination in the mobile phase or carryover from a previous injection.[8] Ensure high-purity solvents are used and implement a robust needle wash method on your autosampler.
-
Issue 2: Poor peak shape (tailing or fronting).
-
Possible Cause 1: Column Overload.
-
Solution: The concentration of your sample may be too high. Dilute your sample and reinject.
-
-
Possible Cause 2: Secondary Interactions.
-
Solution: The amino group in the target molecule can interact with residual silanols on silica-based columns, causing peak tailing.[8] Adding a small amount of an acid (e.g., 0.1% formic acid or TFA) to the mobile phase can suppress this interaction.
-
-
Possible Cause 3: Column Degradation.
-
Solution: The column may be nearing the end of its life. Try cleaning the column according to the manufacturer's instructions. If performance does not improve, replace the column.
-
Issue 3: Peaks are not well-separated (co-elution).
-
Possible Cause 1: Inadequate Mobile Phase Gradient.
-
Solution: Adjust the gradient profile. A shallower gradient (slower increase in organic solvent percentage) will generally improve the separation of closely eluting peaks.
-
-
Possible Cause 2: Incorrect Mobile Phase Composition.
-
Solution: Try a different organic solvent. For example, if you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation.
-
-
Possible Cause 3: Column is not suitable.
-
Solution: If adjusting the mobile phase does not provide adequate resolution, a different column chemistry may be needed. For example, a phenyl-hexyl column might offer different selectivity compared to a standard C18 column.[9]
-
Experimental Protocols
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for analyzing the reaction mixture for this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: DAD/PDA at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50:50 water:acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
The following table presents hypothetical HPLC data for this compound and potential byproducts based on the method described in Protocol 1. Actual retention times may vary depending on the specific HPLC system and column used.[10][11]
| Compound | Hypothetical Retention Time (min) | Hypothetical UV λmax (nm) | Notes |
| Main Product | |||
| This compound | 8.5 | 254 | Target molecule. |
| Potential Byproducts | |||
| 4-Amino-1,2,5-oxadiazole-3-carboxamide | 6.2 | 252 | Hydrolysis product of the nitrile group. More polar, elutes earlier. |
| Diaminoglyoxime | 3.1 | 210 | A potential unreacted starting material. Very polar. |
| 4-Amino-3-cyano-furoxan | 9.1 | 260 | Oxidized byproduct. Slightly less polar than the main product. |
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Hypothetical synthesis of the target molecule and formation of common byproducts.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis from sample preparation to data interpretation.
HPLC Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common HPLC issues.
References
- 1. Furazan - Wikipedia [en.wikipedia.org]
- 2. Recent progress in synthesis and application of furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. dspace.bsuedu.ru [dspace.bsuedu.ru]
- 10. A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc retention times: Topics by Science.gov [science.gov]
preventing decomposition of 4-Amino-1,2,5-oxadiazole-3-carbonitrile during reactions
Troubleshooting Guides
Issue: Unexpectedly low yield or formation of unidentifiable byproducts.
This issue may arise from the decomposition of the 4-Amino-1,2,5-oxadiazole-3-carbonitrile starting material or intermediate. The 1,2,5-oxadiazole (furazan) ring is an electron-deficient system, making it susceptible to nucleophilic attack and potential ring-opening, particularly under harsh reaction conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Rationale |
| High Reaction Temperature | Maintain the reaction temperature as low as possible. Consider running reactions at room temperature or below (0 °C to -78 °C). | Thermal stress can lead to the cleavage of the N-O bond within the oxadiazole ring, initiating decomposition pathways. |
| Strongly Acidic Conditions (pH < 3) | Buffer the reaction mixture to a milder pH range (4-6) if acidic conditions are required. Use weaker acids or perform the reaction in the presence of a proton sponge. | The amino group can be protonated under strongly acidic conditions, further increasing the electron deficiency of the ring and making it more prone to nucleophilic attack by solvent or other reagents. |
| Strongly Basic Conditions (pH > 10) | If possible, use weaker organic bases (e.g., triethylamine, DIPEA) instead of strong inorganic bases (e.g., NaOH, KOH). Maintain a pH below 9. | Strong bases can deprotonate the amino group or attack the carbon atoms of the oxadiazole ring, leading to ring-opening or undesired side reactions.[1][2] |
| Presence of Strong Nucleophiles | Choose reagents and solvents with lower nucleophilicity. If a strong nucleophile is necessary for the desired transformation, consider protecting the oxadiazole ring or using it in stoichiometric amounts under controlled addition. | The electron-deficient nature of the furazan ring makes it a target for nucleophilic attack, which can result in ring cleavage.[1] |
| Hydrolysis of the Cyano Group | Exclude water from the reaction mixture by using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon). | The cyano group can be susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of an amide or carboxylic acid, which may not be the desired product. |
| Extended Reaction Times | Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed or the product formation plateaus. | Prolonged exposure to even mild non-optimal conditions can lead to gradual decomposition. |
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction
This protocol provides a general methodology for performing a nucleophilic substitution on a substrate using this compound, with an emphasis on minimizing its decomposition.
Materials:
-
This compound
-
Substrate (e.g., an alkyl halide)
-
Anhydrous, non-nucleophilic solvent (e.g., THF, Dichloromethane)
-
Mild organic base (e.g., Triethylamine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Inert Atmosphere: Set up the reaction under an inert atmosphere of nitrogen or argon to prevent moisture and oxygen from entering the system.
-
Reagent Preparation: Dissolve this compound in the anhydrous solvent in an oven-dried flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the mild organic base dropwise to the solution while stirring.
-
Substrate Addition: Slowly add the substrate to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of a mild acid (e.g., ammonium chloride).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the crude product using column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown, is this a sign of decomposition?
A1: Yes, a significant color change to dark brown or black is often an indicator of decomposition, especially for nitrogen-containing heterocyclic compounds. This is likely due to the formation of polymeric or oligomeric byproducts. We recommend immediately stopping the reaction and analyzing a sample by LC-MS to identify the products and assess the extent of decomposition. Consider re-evaluating your reaction conditions, particularly temperature and pH.
Q2: Can I use a strong base like sodium hydride (NaH) to deprotonate the amino group?
A2: The use of strong, non-nucleophilic bases like sodium hydride might be feasible but should be approached with caution. The resulting anion of this compound could be unstable. It is advisable to perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) and to use the resulting anion immediately in the subsequent reaction step. A preliminary small-scale test reaction is highly recommended.
Q3: What are the best solvents to use for reactions involving this compound?
A3: Aprotic and non-nucleophilic solvents are generally recommended. Good choices include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), and 1,4-dioxane. Ensure the solvents are anhydrous, as the presence of water can lead to hydrolysis of the cyano group.
Q4: How should I store this compound?
A4: It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Avoid exposure to light, moisture, and high temperatures to ensure its long-term stability.
Q5: Are there any known incompatible reagents?
A5: While specific incompatibility studies are not widely published, based on general chemical principles, strong oxidizing agents, strong reducing agents, and highly reactive nucleophiles could lead to decomposition of the oxadiazole ring. It is always prudent to conduct a small-scale test reaction when using new reagents with this compound.
Visualizations
Caption: Hypothetical decomposition pathway of this compound.
Caption: Recommended experimental workflow for reactions with this compound.
References
Technical Support Center: Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile.
Synthesis Overview
The primary route for the synthesis of this compound, also known as 3-amino-4-cyanofurazan, involves a multi-step process commencing from readily available starting materials. The key intermediate in this pathway is 3-amino-4-cyanofurazan, which serves as a critical building block for a variety of nitrogen-rich compounds.[1][2]
A crucial step in the synthesis is the formation of the furazan ring, which can be achieved through the dehydration of diaminoglyoxime.[3] The subsequent introduction of the cyano group and manipulation of functional groups lead to the final product.
Experimental Protocols & Data
Synthesis of 3-Amino-4-cyanofurazan from Diaminoglyoxime
This protocol outlines a common method for the preparation of the key intermediate, 3-amino-4-cyanofurazan.
Reaction Scheme:
Caption: General synthesis workflow for this compound.
Table 1: Reagents and Reaction Conditions
| Reagent/Parameter | Quantity/Value | Notes |
| Diaminoglyoxime | 1.0 eq | Starting material. |
| Sulfuric Acid (conc.) | 5-10 vol | Dehydrating agent. |
| Sodium Nitrite | 1.1 eq | For diazotization. |
| Copper(I) Cyanide | 1.2 eq | Cyanating agent. |
| Temperature (Diazotization) | 0-5 °C | Critical for stability of diazonium salt. |
| Temperature (Cyanation) | 60-70 °C | To facilitate the Sandmeyer reaction. |
| Reaction Time (Dehydration) | 1-2 hours | Monitor by TLC. |
| Reaction Time (Diazotization) | 30 minutes | |
| Reaction Time (Cyanation) | 2-4 hours | Monitor by TLC for completion. |
| Solvent | Water | For diazotization and cyanation steps. |
Procedure:
-
Dehydration and Cyclization: Carefully add diaminoglyoxime to concentrated sulfuric acid at a controlled temperature. Stir the mixture until the reaction is complete, as indicated by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture over ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate 3,4-diaminofurazan. Filter and wash the solid with cold water.
-
Diazotization: Suspend the crude 3,4-diaminofurazan in an aqueous acidic solution and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Allow the reaction to warm to room temperature and then heat to 60-70 °C until the reaction is complete.
-
Isolation and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Troubleshooting Guide
This section addresses common issues that may be encountered during the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
Q1: My overall yield is very low. What are the likely causes?
-
Incomplete Dehydration of Diaminoglyoxime: The initial cyclization to form the furazan ring is critical. Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction closely using TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature, while being cautious of potential decomposition. Ensure that the dehydrating agent (e.g., sulfuric acid) is of sufficient concentration and volume.
-
-
Inefficient Diazotization: The diazonium salt intermediate can be unstable.
-
Solution: Strictly maintain the temperature between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite.
-
-
Poor Cyanation: The Sandmeyer reaction can be sensitive to the quality of the copper(I) cyanide and reaction conditions.
-
Solution: Use high-purity, freshly prepared or properly stored copper(I) cyanide. Ensure the diazonium salt solution is added slowly to the CuCN solution to maintain control over the reaction.
-
Q2: I am observing significant side products in my final product. What could they be?
-
Formation of Furoxan Derivatives: Incomplete dehydration or side reactions can sometimes lead to the formation of furoxan (1,2,5-oxadiazole N-oxide) derivatives.
-
Solution: Careful control of the dehydration conditions is key. Analyzing the side products by techniques like mass spectrometry can help identify their structures and optimize the reaction to minimize their formation.
-
-
Hydrolysis of the Nitrile Group: The cyano group can be susceptible to hydrolysis to a carboxylic acid or amide under strongly acidic or basic conditions, especially during workup.
-
Solution: Use milder conditions for pH adjustment during the workup. Avoid prolonged exposure of the product to strong acids or bases.
-
Q3: The product seems to be degrading during purification. How can I prevent this?
-
Thermal Instability: Furazan derivatives, especially those with energetic functional groups, can be thermally sensitive.
-
Solution: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure. For purification by column chromatography, avoid letting the column run dry and minimize the time the product spends on the silica gel. Consider recrystallization from a suitable solvent system as a milder purification technique.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to take during this synthesis?
-
The synthesis involves strong acids and potentially energetic intermediates. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The diazotization step produces unstable diazonium salts. It is crucial to maintain low temperatures and avoid isolating the diazonium salt.
-
The final product is a nitrogen-rich heterocyclic compound and should be handled with care, considering its potential as an energetic material.
Q2: How can this synthesis be scaled up?
-
Scaling up requires careful consideration of heat management, especially during the exothermic dehydration and cyanation steps.
-
For larger scale reactions, a jacketed reactor with precise temperature control is highly recommended.
-
The rate of addition of reagents should be carefully controlled to maintain a steady reaction temperature and avoid runaway reactions.
-
A thorough safety assessment should be conducted before attempting a large-scale synthesis.
Q3: What are the best analytical techniques to monitor the reaction progress and characterize the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino (-NH₂) and cyano (-C≡N) groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
-
Q4: What are suitable solvents for the purification of this compound?
-
Recrystallization: A mixture of ethanol and water, or ethyl acetate and hexanes can be effective for recrystallization. The choice of solvent will depend on the impurity profile.
-
Column Chromatography: A silica gel column with a gradient elution of ethyl acetate in hexanes is a common method for purification.
References
Validation & Comparative
A Comparative Performance Analysis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile-Based Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
The quest for advanced energetic materials with superior performance and enhanced safety characteristics is a continuous endeavor in the scientific community. Among the promising candidates, derivatives of 4-Amino-1,2,5-oxadiazole-3-carbonitrile (AOC) have garnered significant attention. This guide provides a comprehensive comparison of the performance of various AOC-based energetic materials, supported by experimental data and detailed methodologies, to aid researchers in their pursuit of next-generation energetic compounds.
Performance Overview: A Tabulated Comparison
| Compound | Density (ρ) (g/cm³) | Heat of Formation (ΔHf) (kJ/mol) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) |
| AOC Derivatives & Related Oxadiazoles | ||||||
| Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 1.821 | - | 8822 | 35.1 | 40 | >360 |
| 3,3′-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4′-azofuroxan | 1.83 | - | - | - | >35 | >360 |
| [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate | 1.80 | - | 7809-8822 | 27.2-35.2 | >35 | >360 |
| 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1) | 1.782 | - | - | - | - | - |
| Benchmark Energetic Materials | ||||||
| RDX | 1.82 | +61.9 | 8750 | 34.0 | 7.4 | 120 |
| HMX | 1.91 | +74.9 | 9100 | 39.3 | 7.4 | 120 |
Note: A hyphen (-) indicates that the data was not available in the reviewed sources.
Structure-Performance Relationship
The energetic performance of these materials is intrinsically linked to their molecular structure. The presence of the 1,2,5-oxadiazole (furazan) ring, a common feature in these compounds, contributes to a high heat of formation and good oxygen balance. The introduction of various energetic functional groups, such as nitro (-NO2), nitramino (-NHNO2), and nitrate ester (-ONO2), further enhances the detonation properties. The arrangement of these groups and the overall molecular architecture influence key parameters like density, detonation velocity, and sensitivity.
Caption: Relationship between molecular structure and energetic performance.
Experimental Protocols
The characterization of energetic materials involves a series of standardized experiments to determine their performance and safety. Below are detailed methodologies for key experiments.
Density Measurement
The density of the energetic materials is a critical parameter that significantly influences their detonation performance. It is typically measured using a gas pycnometer at a controlled temperature, often 25°C. This technique determines the true volume of the solid material by measuring the pressure difference when a known quantity of an inert gas (e.g., helium) is introduced into a calibrated chamber with and without the sample. The density is then calculated by dividing the mass of the sample by its measured volume.
Detonation Velocity and Pressure Measurement
The detonation velocity, the speed at which the detonation wave propagates through the explosive, and the detonation pressure are primary indicators of an energetic material's power.
Streak Camera Method: A common and effective method for measuring detonation velocity is through the use of a streak camera.
-
Sample Preparation: The explosive material is pressed into a cylindrical charge of a specific diameter and length.
-
Experimental Setup: The charge is placed in a designated test chamber. A slit on the streak camera is aligned with the long axis of the charge.
-
Initiation and Recording: The explosive is initiated at one end. As the detonation front travels along the charge, the intense light emitted is captured through the slit of the streak camera. The streak camera sweeps this linear image across a detector or film at a very high and known rate.
-
Data Analysis: The resulting streak record is a time-space image, where the slope of the luminous front is directly proportional to the detonation velocity.
Chapman-Jouguet (C-J) Detonation Theory and Computational Codes: Detonation pressure is often calculated using the Chapman-Jouguet (C-J) theory in conjunction with thermochemical codes like EXPLO5. These calculations utilize the material's density, heat of formation, and elemental composition to predict the detonation parameters.
Sensitivity to Impact and Friction
The sensitivity of an energetic material to external stimuli such as impact and friction is a crucial safety parameter.
BAM Fallhammer Impact Test:
-
A small, precisely weighed sample of the explosive is placed in a standardized apparatus consisting of a steel anvil, a guide ring, and a striking pin.
-
A drop weight of a specified mass is released from a predetermined height, impacting the striking pin and the sample.
-
A series of tests are conducted at various drop heights to determine the height at which there is a 50% probability of initiation (explosion or decomposition). This value is reported as the impact sensitivity (IS) in Joules.
BAM Friction Test:
-
A small amount of the material is spread on a porcelain plate.
-
A porcelain pin is placed on the sample, and a specific load is applied.
-
The porcelain plate is then moved back and forth under the pin at a constant speed for a set distance.
-
Tests are performed with increasing loads until an initiation (spark, flame, or explosion) is observed. The friction sensitivity (FS) is reported as the load in Newtons at which initiation occurs.
Experimental Workflow for Characterization
The systematic characterization of a new energetic material follows a well-defined workflow to ensure comprehensive and comparable data.
Cytotoxicity of 4-Amino-1,2,5-oxadiazole-3-carbonitrile and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,5-oxadiazole (furazan) scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the cytotoxic properties of 4-Amino-1,2,5-oxadiazole-3-carbonitrile and its related derivatives. While this compound is a versatile building block for synthesizing more complex molecules, publicly available data on its direct cytotoxicity is limited.[1] This guide, therefore, focuses on the cytotoxic profiles of various derivatives of the 4-aminofurazan core and compares them with other oxadiazole isomers to provide a broader context for drug discovery and development.
Data Presentation: Cytotoxicity of 1,2,5-Oxadiazole Derivatives and Other Isomers
The following tables summarize the in vitro cytotoxicity of various 1,2,5-oxadiazole derivatives and, for comparative purposes, derivatives of 1,3,4-oxadiazole and 1,2,4-oxadiazole against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters used to quantify the cytotoxic potential of a compound.
Table 1: Cytotoxicity of 4-Amino-1,2,5-oxadiazole Derivatives
| Compound/Derivative | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-methylbenzamide | L-6 | Rat Skeletal Myoblast | 159.3 | [2] |
| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide | L-6 | Rat Skeletal Myoblast | >30 | [2] |
| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-chlorobenzamide | L-6 | Rat Skeletal Myoblast | 19.8 | [2] |
| N-(4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-(trifluoromethyl)benzamide | L-6 | Rat Skeletal Myoblast | 9.24 | [2] |
| N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide (MD77) | HL-60(TB) | Leukemia | 0.546 | [3] |
| N-[4-(4-chloro-phenyl)-1,2,5-oxadiazol-3-yl]-4-trifluoromethyl-benzamide (MD77) | TK-10 | Renal Cancer | 6.75 | [3] |
| 4-Anilino-5-nitrobenzofuroxan | MCF-7 | Breast Adenocarcinoma | 15.6 | [4] |
| 4-Anilino-5-nitrobenzofuroxan | M-HeLa | Cervical Carcinoma | 14.9 | [4] |
| 4-(4-Methylanilino)-5-nitrobenzofuroxan | T98G | Glioblastoma | 12.7 | [4] |
| 4-(4-Methoxyanilino)-5-nitrobenzofuroxan | T98G | Glioblastoma | 14.7 | [4] |
Table 2: Comparative Cytotoxicity of Other Oxadiazole Isomers
| Isomer Type | Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole | AMK OX-8 | A549 | Lung Carcinoma | 25.04 | [5] |
| AMK OX-9 | A549 | Lung Carcinoma | 20.73 | [5] | |
| AMK OX-10 | HeLa | Cervical Cancer | 5.34 | [5] | |
| AMK OX-12 | HeLa | Cervical Cancer | 32.91 | [5] | |
| Compound 5 (Caffeic acid-based) | SKOV3 | Ovarian Cancer | 14.2 | [6][7] | |
| Compound 5 (Caffeic acid-based) | A549 | Lung Cancer | 18.3 | [6][7] | |
| Compound 5 (Caffeic acid-based) | MCF7 | Breast Cancer | 30.9 | [6][7] | |
| 1,2,4-Oxadiazole | Compound 1 (Ferulic acid-based) | U87 | Glioblastoma | 60.3 | [6][7] |
| Compound 1 (Ferulic acid-based) | T98G | Glioblastoma | 39.2 | [6][7] | |
| Compound 1 (Ferulic acid-based) | LN229 | Glioblastoma | 80.4 | [6][7] |
Experimental Protocols
The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.[8][9][10][11][12]
1. Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[8][10]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8][10]
2. Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent, such as DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[8]
3. MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C.[8] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8]
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[8][9][10] A reference wavelength of 630 nm can be used for background subtraction.[9]
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate a general experimental workflow for assessing cytotoxicity and potential signaling pathways that may be modulated by oxadiazole derivatives, leading to apoptosis.
Caption: A general workflow for determining the cytotoxicity of chemical compounds using the MTT assay.
References
- 1. nbinno.com [nbinno.com]
- 2. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to Precursors for Advanced Energetic Materials: 4-Amino-1,2,5-oxadiazole-3-carbonitrile in Focus
For Researchers, Scientists, and Professionals in Energetic Materials Development
The quest for novel energetic materials with superior performance and enhanced safety profiles is a continuous endeavor in modern chemistry. The selection of a suitable molecular precursor is a critical determinant of the final properties of these materials. This guide provides a comprehensive comparison of 4-Amino-1,2,5-oxadiazole-3-carbonitrile (AOC), a promising but less-publicized precursor, against more established starting materials for the synthesis of high-energy-density materials (HEDMs). This analysis is supported by experimental data on the performance of their derivatives, detailed synthesis protocols, and visual representations of synthetic pathways.
Introduction to Energetic Material Precursors
Energetic materials are substances that store a large amount of chemical energy that can be released rapidly. The performance of such materials is dictated by several key parameters, including density (ρ), detonation velocity (VD), detonation pressure (P), and sensitivity to external stimuli like impact and friction. The molecular structure of the precursor plays a pivotal role in shaping these characteristics in the final energetic compound. An ideal precursor should offer a pathway to compounds with high nitrogen and oxygen content, leading to a favorable oxygen balance and high heat of formation. This guide focuses on a comparative analysis of AOC against other notable precursors: 3,4-diaminofurazan (DAF), 5-amino-3-nitro-1,2,4-triazole (ANTA), and the direct synthesis of high-performance explosives like 1,1-diamino-2,2-dinitroethene (FOX-7) and dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50).
This compound (AOC): A Versatile Building Block
This compound, also known as 3-amino-4-cyanofurazan, is a heterocyclic compound featuring both an amino and a nitrile group on a furazan ring. This dual functionality makes it a versatile intermediate for the synthesis of a wide array of more complex energetic molecules. The amino group can be a site for nitration or the introduction of other energetic moieties, while the nitrile group can be converted into other functional groups like tetrazoles or amidoximes, which can then be used to construct larger, energy-rich structures.[1][2][3]
Synthesis of Energetic Derivatives from AOC
The versatility of AOC allows for the creation of various classes of energetic materials. For instance, the amino group can be oxidized to form azo or azoxy bridges, linking two furazan rings and increasing the nitrogen content and density of the resulting molecule.[4][5] The nitrile group can undergo cycloaddition reactions to form tetrazole rings, which are known to increase the heat of formation and density of energetic compounds.
One notable derivative synthesized from AOC is 3,3'-dicyano-4,4'-azofurazan. While this specific compound is an intermediate, its performance has been calculated, providing a baseline for the potential of AOC-derived materials.[4][5] Further reactions on the cyano groups can lead to even more powerful explosives. For this comparative guide, we will consider the calculated properties of this azofurazan derivative as a representative example of a simple energetic material derived from AOC.
Comparison with Other Precursors
To provide a clear perspective on the potential of AOC, this section compares its energetic derivatives with those synthesized from other well-established precursors.
3,4-Diaminofurazan (DAF)
DAF is a widely used precursor for a variety of furazan-based energetic materials.[6][7][8] Its two amino groups are readily oxidized to form azo or azoxy linkages, leading to compounds like 3,3'-diamino-4,4'-azoxyfurazan (DAAF). DAAF is known for its good thermal stability and insensitivity, making it a valuable component in some explosive formulations.[9][10][11]
5-Amino-3-nitro-1,2,4-triazole (ANTA)
ANTA is another important precursor known for producing insensitive high explosives.[12][13] Its structure, containing both an amino and a nitro group on a triazole ring, provides a good balance of energy and stability. The amino group can be further functionalized to create more advanced energetic materials.
Direct Synthesis of High-Performance Explosives: FOX-7 and TKX-50
For a comprehensive comparison, it is also useful to contrast the properties of materials derived from precursors with those of high-performance explosives that are often synthesized more directly.
-
1,1-diamino-2,2-dinitroethene (FOX-7) is a powerful but insensitive explosive.[5][14][15][16][17]
-
Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) is a more recently developed explosive with performance exceeding that of many traditional explosives, coupled with good insensitivity.[4]
Data Presentation: Performance Comparison
The following table summarizes the key performance parameters of the precursors and their representative energetic derivatives.
| Precursor/Compound | Derivative | Density (ρ) (g/cm³) | Detonation Velocity (VD) (m/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |
| AOC | 3,3'-dicyano-4,4'-azofurazan | 1.62 | 7640 (calc.) | 21.8 (calc.) | - | - | [4][5] |
| DAF | 3,3'-diamino-4,4'-azoxyfurazan (DAAF) | 1.747 | ~7310 | ~23.6 | >320 cm (2.5 kg) | Insensitive | [7][8] |
| ANTA | ANTA | 1.819 | 8460 | - | >320 cm (Type 12) | - | [12] |
| - | FOX-7 | 1.885 | 8870 (calc.), 8335 (exp.) | 28.8 (exp.) | 7-12 | >350 | [5][15][16] |
| - | TKX-50 | 1.92 | 9698 | 42.7 | 20 | 120 | [4] |
Note: "calc." indicates calculated values. Sensitivity data can vary based on the test method.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic work in energetic materials research. Below are representative protocols for the synthesis of the precursors and their derivatives.
Synthesis of this compound (AOC)
The synthesis of AOC typically starts from malononitrile. The process involves nitrosation and oximation reactions, followed by dehydration and cyclization to form the furazan ring.[15]
Synthesis of 3,3'-dicyano-4,4'-azofurazan from AOC
The azo-bridged derivative is obtained through the oxidation of the amino group of AOC. A common oxidizing agent for this transformation is potassium permanganate in an acidic medium.[4][5]
-
Procedure: 3-amino-4-cyanofurazan is dissolved in an appropriate acidic solution. A solution of potassium permanganate is added dropwise while maintaining a low temperature. The reaction mixture is stirred for a specified period, after which the product is isolated by filtration, washed, and dried.
Synthesis of 3,4-Diaminofurazan (DAF)
DAF is synthesized from diaminoglyoxime (DAG) through a base-catalyzed dehydration and cyclization reaction.[8]
-
Procedure: Diaminoglyoxime is heated with an aqueous solution of potassium hydroxide in a sealed reactor at elevated temperatures (e.g., 180 °C). After cooling, the crystalline DAF product precipitates and can be collected by filtration.
Synthesis of 3,3'-Diamino-4,4'-azoxyfurazan (DAAF) from DAF
DAAF is prepared by the oxidation of DAF.[7]
-
Procedure: DAF is treated with a mixture of hydrogen peroxide and sulfuric acid. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to favor the formation of the azoxy linkage.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthetic routes from the precursors to their energetic derivatives.
Caption: Synthetic pathways for energetic derivatives from AOC, DAF, and ANTA precursors.
Logical Relationships in Energetic Material Design
The properties of the final energetic material are a direct consequence of the structural features of the precursor and the subsequent chemical modifications. The following diagram illustrates these relationships.
Caption: Relationship between precursor properties, synthesis, and final energetic performance.
Conclusion
This guide provides a comparative overview of this compound (AOC) as a precursor for energetic materials, contextualized against other established starting materials. The data indicates that while simple derivatives of AOC show promise, more complex structures derived from it are necessary to compete with top-performing explosives like TKX-50 and FOX-7. However, the true potential of AOC lies in its versatility as a building block for a wide range of energetic compounds with tailored properties.[1][2][3] The choice of precursor will ultimately depend on the desired balance of performance, sensitivity, and synthetic accessibility for a specific application. Further research into the synthesis and characterization of novel energetic materials derived from AOC is warranted to fully explore its potential in the development of next-generation energetic materials.
References
- 1. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Friction, impact, and electrostatic discharge sensitivities of energetic materials (Technical Report) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact sensitivities of energetic materials derived from easy-to-compute ab initio rate constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tri-explosophoric groups driven fused energetic heterocycles featuring superior energetic and safety performances outperforms HMX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 10. Construction of a series of insensitive energetic materials starting from the condensation reaction of 3-amino-4-cyanofurazan - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Energetic Compounds: Synthesis, Crystal Structures and Performances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Models for predicting impact sensitivity of energetic materials based on the trigger linkage hypothesis and Arrhenius kinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 4-Amino-1,2,5-oxadiazole-3-carbonitrile in the Quest for Novel Therapeutics
For researchers and scientists in drug development, the search for novel molecular scaffolds that can serve as a foundation for new therapeutics is a perpetual endeavor. One such scaffold, 4-amino-1,2,5-oxadiazole-3-carbonitrile, also known as 3-amino-4-cyanofurazan, has emerged as a promising starting point for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of drug discovery case studies centered around this versatile heterocyclic compound, presenting supporting experimental data, detailed methodologies, and visual representations of key concepts.
The this compound core is attractive to medicinal chemists due to its unique structural and electronic properties.[1] The presence of both an amino and a nitrile group on the electron-deficient oxadiazole ring allows for extensive and diverse chemical modifications, enabling the exploration of a broad chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.[1][2] This has led to its investigation in various therapeutic areas, most notably in the development of anti-malarial and anti-cancer agents.
Case Study 1: Targeting Malaria with 3-Aminofurazan Derivatives
Malaria remains a significant global health threat, and the emergence of drug-resistant parasites necessitates the discovery of new antimalarial agents with novel mechanisms of action. Researchers have explored derivatives of 4-amino-1,2,5-oxadiazole as a potential new class of anti-malarial drugs. A key study focused on the N-acylation of the 3-aminofurazan core, leading to the identification of potent inhibitors of Plasmodium falciparum, the deadliest species of malaria parasite.
Comparative Biological Activity
The following table summarizes the in vitro anti-malarial activity and cytotoxicity of selected N-acylated 3-aminofurazan derivatives against the chloroquine-sensitive (NF54) and multi-resistant (K1) strains of P. falciparum, as well as their cytotoxicity against rat skeletal myoblast (L-6) cells. The data is compared to the standard anti-malarial drug, chloroquine.
| Compound ID | R-Group (Acyl Moiety) | PfNF54 IC₅₀ (µM)[3] | PfK1 IC₅₀ (µM)[3] | L-6 Cells IC₅₀ (µM)[3] | Selectivity Index (SI) (L-6 IC₅₀ / PfNF54 IC₅₀) |
| MMV Compound | 3-chloro-4-methoxybenzoyl | 0.011 | Not Reported | 159.3 | 14482 |
| 16 | 3-chloro-4-methoxybenzoyl | 0.014 | Not Reported | 9.24 | 660 |
| 17 | 3-(trifluoromethyl)benzoyl | 0.019 | 0.007 | Not Reported | Not Applicable |
| Chloroquine | - | 0.009 (NF54) | 0.231 (K1) | >100 | >11111 |
IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): A measure of the drug's selectivity for the parasite over mammalian cells. A higher value is desirable.
The data reveals that N-acylation of the 3-aminofurazan scaffold can yield compounds with potent anti-malarial activity in the nanomolar range. Notably, compound 17 , with a 3-(trifluoromethyl)benzoyl group, demonstrated high potency against both the sensitive and multi-resistant strains of P. falciparum, suggesting a mechanism of action that may circumvent existing resistance pathways.[3] However, a trade-off between potency and cytotoxicity was observed, as exemplified by compound 16 , which, despite its high potency, showed increased cytotoxicity compared to the initial hit compound from the Medicines for Malaria Venture (MMV).[3]
Experimental Protocols
In Vitro Anti-malarial Activity Assay (SYBR Green I-based):
-
P. falciparum cultures (NF54 and K1 strains) were maintained in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum.
-
Compounds were serially diluted in DMSO and added to parasite cultures in 96-well plates.
-
Plates were incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, the plates were frozen at -20°C.
-
For analysis, the plates were thawed, and a lysis buffer containing the fluorescent dye SYBR Green I was added to each well.
-
Fluorescence intensity, which correlates with parasite growth, was measured using a fluorescence plate reader.
-
IC₅₀ values were calculated from the dose-response curves.
In Vitro Cytotoxicity Assay (Resazurin-based):
-
L-6 cells (rat skeletal myoblasts) were seeded in 96-well plates and incubated for 24 hours.
-
Serial dilutions of the test compounds were added to the cells.
-
Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Resazurin solution was added to each well, and the plates were incubated for another 2-4 hours.
-
The reduction of resazurin to the fluorescent resorufin by viable cells was measured using a fluorescence plate reader.
-
IC₅₀ values were determined from the dose-response curves.
Structure-Activity Relationship (SAR)
The anti-malarial activity of these 3-aminofurazan derivatives is highly dependent on the nature of the N-acyl substituent.
Caption: Structure-activity relationship for N-acylated 3-aminofurazan derivatives.
As illustrated in the diagram, benzamide derivatives generally exhibit high anti-malarial potency, while aliphatic amide derivatives are significantly less active.[3] Further optimization of the substitution pattern on the phenyl ring of the benzamide moiety is a key strategy for improving both potency and the safety profile.
Case Study 2: Development of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors
In the field of oncology, inhibiting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a promising immunotherapeutic strategy. IDO1 is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan.[4] In the tumor microenvironment, increased IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby allowing cancer cells to evade the immune system. The this compound scaffold has been utilized to develop potent and orally bioavailable IDO1 inhibitors.
Comparative Biological Activity
A study focused on developing 1,2,5-oxadiazole-3-carboximidamide derivatives as novel IDO1 inhibitors. The table below compares the enzymatic and cellular inhibitory activities of representative compounds with the well-known IDO1 inhibitor, epacadostat.
| Compound ID | hIDO1 Enzymatic IC₅₀ (nM)[4] | HEK293T-hIDO1 Cellular IC₅₀ (nM)[4] |
| 23 | 108.7 | 19.88 |
| 25 | 178.1 | 68.59 |
| 26 | 139.1 | 57.76 |
| Epacadostat | 11.8 | 3.6 |
hIDO1: human Indoleamine 2,3-dioxygenase 1. HEK293T-hIDO1: Human embryonic kidney 293T cells overexpressing hIDO1.
The data indicates that the synthesized 1,2,5-oxadiazole-3-carboximidamide derivatives exhibit potent inhibition of IDO1 in both enzymatic and cellular assays.[4] While not as potent as the comparator epacadostat in these specific assays, compound 25 demonstrated improved pharmacokinetic properties, including a longer half-life and better oral bioavailability in preclinical models, making it a promising candidate for further development.[4]
Experimental Protocols
hIDO1 Enzymatic Assay:
-
Recombinant human IDO1 enzyme was pre-incubated with the test compounds for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by adding L-tryptophan.
-
The reaction was carried out at 37°C for 30 minutes and then stopped by adding trichloroacetic acid.
-
The mixture was incubated at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
After centrifugation, the supernatant was transferred to a 96-well plate.
-
The amount of kynurenine produced was quantified by measuring the absorbance at 480 nm after the addition of Ehrlich's reagent.
-
IC₅₀ values were calculated from the dose-response curves.
HEK293T-hIDO1 Cellular Assay:
-
HEK293T cells stably overexpressing hIDO1 were seeded in 96-well plates.
-
The cells were treated with the test compounds and L-tryptophan for 48 hours.
-
The concentration of kynurenine in the cell culture supernatant was measured as described in the enzymatic assay.
-
IC₅₀ values were determined from the dose-response curves.
Experimental Workflow
The general workflow for the discovery of these IDO1 inhibitors is depicted below.
Caption: Drug discovery workflow for IDO1 inhibitors.
This workflow highlights the iterative process of design, synthesis, and testing that is fundamental to modern drug discovery. The initial hits from in vitro screening undergo extensive characterization of their pharmacokinetic properties to identify lead compounds with the potential for in vivo efficacy.
Conclusion
The case studies presented here underscore the significant potential of the this compound scaffold in drug discovery. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent and selective modulators of challenging biological targets. The successful development of anti-malarial and IDO1 inhibitor candidates based on this scaffold demonstrates its value as a privileged structure in medicinal chemistry. Future research will likely see the application of this versatile building block to an even broader range of therapeutic targets, further solidifying its importance in the development of next-generation medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Applications of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
4-Amino-1,2,5-oxadiazole-3-carbonitrile, also known as 4-amino-furazan-3-carbonitrile, is a heterocyclic compound that has garnered significant interest as a versatile building block in both medicinal chemistry and the development of energetic materials.[1] Its unique molecular structure, featuring an amino group and a nitrile group on a 1,2,5-oxadiazole (furazan) ring, allows for extensive functionalization, leading to a diverse range of derivatives with potent biological activities and high-energy properties.[1] This guide provides a comparative overview of the key applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Pharmaceutical Applications: A Scaffold for Anticancer Agents
The 1,2,5-oxadiazole moiety is a recognized pharmacophore in drug discovery, and derivatives of this compound have been explored for their potential as anticancer agents. The presence of the amino and nitrile functionalities provides convenient handles for synthetic modifications to generate libraries of compounds for screening against various cancer cell lines and enzyme targets.
Comparative Biological Activity of Furazan Derivatives
While specific studies commencing directly from this compound and detailing subsequent anticancer activity are not extensively documented in readily available literature, research on closely related 4-aminofurazan derivatives provides valuable insights into their potential. The following table summarizes the in vitro anticancer activity of representative furazan derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Cpd 1 | 4-Aminobenzofuroxan | M-HeLa (Cervical Carcinoma) | 14.7 | [2] |
| Cpd 2 | 4-Aminobenzofuroxan | T98G (Glioblastoma) | 12.7 | [2] |
| Cpd 3 | 4-Aminobenzofuroxan | MCF-7 (Breast Adenocarcinoma) | comparable to Doxorubicin | [2] |
| Cpd 4 | 3-Acylaminofurazan | P. falciparum NF54 (Malaria) | 0.014 | [3] |
| Cpd 5 | 1,2,5-Oxadiazole Carboximidamide | hIDO1 (Enzyme) | 0.1087 | [4] |
Experimental Protocols
Synthesis of 4-Aminobenzofuroxan Derivatives (General Procedure) [2]
A solution of the appropriate aromatic amine (2a-e) in ethanol is added to a solution of 4,6-dichloro-5-nitrobenzofuroxan (1) in the same solvent. The reaction mixture is stirred at room temperature for a specified period. The resulting precipitate is filtered, washed with ethanol, and dried to yield the 4-aminobenzofuroxan derivative. The exact reaction time and yield depend on the specific amine used.
In Vitro Anticancer Activity Assay (MTT Assay) [5]
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Signaling Pathways in Cancer
Derivatives of oxadiazoles have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for tumor growth and survival. While the specific pathways affected by derivatives of this compound are not yet fully elucidated, the broader class of oxadiazole-containing compounds has been implicated in the inhibition of key cancer-related pathways such as the PI3K/Akt/mTOR and EGFR signaling cascades.
Caption: General signaling pathway targeted by oxadiazole anticancer agents.
Applications in Energetic Materials
The high nitrogen content and oxygen balance of the furazan ring make this compound a valuable precursor for the synthesis of high-performance energetic materials.[6] The amino and nitrile groups can be converted into various energetic functionalities, such as nitro, azido, and tetrazole groups, to enhance the density, detonation velocity, and detonation pressure of the resulting compounds.
Comparative Performance of Furazan-Based Energetic Materials
The following table presents the performance characteristics of several energetic materials derived from or related to aminofurazan structures, comparing them to the well-known explosive RDX.
| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Reference |
| RDX | 1.82 | 8.75 | 34.0 | 7.4 | [7] |
| DAAF | 1.85 | 8.8 | 33.0 | Insensitive | [7] |
| Hydrazinium Salt of 8 | 1.821 | 8.822 | 35.1 | 40 | [8] |
| Compound 100 | 2.12 | 10.114 | - | - | [9] |
| Furoxan Derivative 54 | 1.62 | 7.778 | 23.9 | - | [10] |
DAAF: 3,3'-diamino-4,4'-azoxyfurazan
Experimental Protocols
Synthesis of Energetic Derivatives from Aminofurazans (General Concept) [9][11]
The synthesis of high-energy materials from 4-aminofurazan precursors generally involves multi-step transformations. A common strategy is the conversion of the cyano group into an amidoxime, which can then be cyclized to form other heterocyclic rings like 1,2,4-oxadiazoles. The amino group on the furazan ring can be diazotized and substituted with other energetic moieties or undergo oxidative coupling to form azo or azoxy bridges.
Caption: General synthetic workflow for energetic materials from AODC.
Detonation Velocity and Pressure Measurement
Experimental determination of detonation parameters is a complex process involving specialized equipment. A common method involves the use of piezoelectric pins and photonic Doppler velocimetry (PDV). The explosive charge is initiated, and the time of arrival of the detonation wave at different points is measured to calculate the velocity. The pressure is determined by measuring the particle velocity at the interface of the explosive and a window material using PDV.
Conclusion
This compound is a promising and versatile platform for the development of new chemical entities with significant applications in both the pharmaceutical and energetic materials fields. Its dual functionality allows for the synthesis of a wide array of derivatives. In medicinal chemistry, the focus is on developing potent and selective anticancer agents by leveraging the bioactivity of the oxadiazole core. In the field of energetic materials, the emphasis is on creating powerful and stable explosives and propellants by incorporating high-energy functional groups. Further research into the synthesis and evaluation of novel derivatives of this compound is warranted to fully exploit its potential in these critical areas of scientific and technological advancement.
References
- 1. nbinno.com [nbinno.com]
- 2. Design of Novel 4-Aminobenzofuroxans and Evaluation of Their Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1,2,5-oxadiazole-3-carboximidamide derivatives as novel indoleamine-2,3-dioxygenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry-chemists.com [chemistry-chemists.com]
- 7. Synthesis, characterization and thermal studies on furazan- and tetrazine-based high energy materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance [frontiersin.org]
- 9. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
- 11. A Family of Energetic Materials Based on 1,2,4-Oxadiazole and 1,2,5-Oxadiazole Backbones With Low Insensitivity and Good Detonation Performance - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 4-Amino-1,2,5-oxadiazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
4-Amino-1,2,5-oxadiazole-3-carbonitrile, also known as 4-aminofurazan-3-carbonitrile, is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring both an amino and a nitrile group on a stable oxadiazole (furazan) ring, makes it a versatile precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and energetic materials. This guide provides a comparative overview of the primary synthetic strategies for this compound, offering insights into their respective advantages and limitations.
At a Glance: Comparison of Synthetic Routes
While detailed, peer-reviewed synthetic protocols specifically for this compound are not abundantly available in the public domain, the synthesis of the closely related and structurally analogous 3-amino-4-cyanofurazan provides valuable insights. The methods generally involve the cyclization of a linear precursor containing the necessary nitrogen and oxygen functionalities. Two plausible routes, extrapolated from the synthesis of similar compounds, are presented here for comparative analysis.
| Key Parameter | Route 1: From Malononitrile | Route 2: From Diaminoglyoxime |
| Starting Material | Malononitrile | Diaminoglyoxime |
| Key Steps | Nitrosation, Oximation, Dehydration-Cyclization | Dehydration, Cyanation |
| Reagents | Sodium nitrite, Hydroxylamine, Dehydrating agent (e.g., Acetic anhydride) | Dehydrating agent (e.g., P₂O₅), Cyanating agent (e.g., CuCN) |
| Reported Yield | ~71% (for 3-amino-4-cyanofurazan)[1] | Not explicitly reported for this specific product |
| Reaction Conditions | Multi-step, requires careful control of temperature and pH | Potentially harsh conditions for dehydration and cyanation |
| Advantages | Readily available starting material, established methodology for the furazan ring formation.[1] | Starts from a pre-formed precursor to the furazan ring. |
| Disadvantages | Multi-step process can be complex and time-consuming. Use of heavy metal reagents in some variations can be environmentally challenging.[1] | Starting material may require synthesis. Cyanation step can involve toxic reagents and harsh conditions. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of these synthetic approaches, the following diagrams outline the key transformations.
Caption: Comparative workflow of two potential synthetic routes to this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are not readily found in published literature. However, the following represents a generalized protocol for the synthesis of the isomeric 3-amino-4-cyanofurazan, which can be adapted and optimized for the target molecule.
Route 1: Synthesis from Malononitrile (Adapted from similar syntheses)
This multi-step synthesis involves the formation of the furazan ring from an acyclic precursor.[1]
Step 1: Nitrosation of Malononitrile
-
Malononitrile is dissolved in a suitable solvent and cooled in an ice bath.
-
A solution of sodium nitrite is added dropwise, followed by the slow addition of an acid (e.g., acetic acid or dilute sulfuric acid) while maintaining a low temperature.
-
The reaction mixture is stirred for a specified period to yield the nitrosated intermediate.
Step 2: Oximation
-
To the solution containing the nitrosated intermediate, a solution of hydroxylamine hydrochloride is added.
-
The pH of the mixture is carefully adjusted with a base (e.g., sodium hydroxide or sodium carbonate) to facilitate the formation of the dioxime.
-
The reaction is typically stirred at room temperature or with gentle heating until completion.
Step 3: Dehydration and Cyclization
-
The isolated dioxime intermediate is treated with a dehydrating agent, such as acetic anhydride or a strong acid.
-
The mixture is heated to induce cyclization to the furazan ring.
-
The crude product is then isolated, purified by recrystallization or chromatography, to yield 3-amino-4-cyanofurazan. A similar approach could be envisioned for the target molecule.
Note on an Alternative "Green" Synthesis: To avoid the use of heavy metal reagents often employed in the final elimination step, an alternative method has been developed for 3-amino-4-cyanofurazan. This involves the dehydration of 4-aminofurazan-3-formamide, which is considered more environmentally friendly and suitable for larger-scale synthesis.[1]
Conclusion
The synthesis of this compound, a valuable heterocyclic intermediate, can be approached through multi-step sequences. While specific, detailed protocols for this exact molecule are scarce in open literature, methods for structurally similar compounds, such as the synthesis of 3-amino-4-cyanofurazan from malononitrile, provide a strong foundation for developing a viable synthetic route.[1] The choice of a particular route will depend on factors such as the availability and cost of starting materials, scalability, and environmental considerations. Further research and process optimization are necessary to establish a definitive and efficient synthesis for this compound to meet the demands of the pharmaceutical and materials science industries.
References
A Comparative Guide to Assessing the Purity of Synthesized 4-Amino-1,2,5-oxadiazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of novel therapeutics and energetic materials has seen a significant rise in the use of unique heterocyclic compounds. Among these, 4-Amino-1,2,5-oxadiazole-3-carbonitrile, a key building block, demands stringent purity assessment to ensure the safety, efficacy, and reproducibility of the final products. This guide provides a comprehensive comparison of analytical techniques for evaluating the purity of this synthesized compound, complete with experimental protocols and data presented for effective comparison against alternative molecules.
Introduction to Purity Assessment
This compound, also known as 4-amino-3-cyanofurazan, is a vital intermediate in the synthesis of various high-value molecules, particularly in the development of pharmaceuticals and energetic materials. Given its reactive nature and the intricacies of its synthesis, the presence of impurities can significantly impact the outcome of subsequent reactions and the properties of the final product. Therefore, robust analytical methodologies are crucial for its quality control.
This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) in the purity assessment of this compound. We also present a comparison with two alternative furazan-based building blocks: 3,4-Diaminofurazan and 4-Amino-3-nitrofurazan.
Key Analytical Techniques for Purity Determination
A multi-pronged analytical approach is often necessary to obtain a complete purity profile of this compound. Each technique offers unique advantages in detecting and quantifying different types of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is highly effective for quantifying the main component and detecting polar and non-polar impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile impurities. For the target compound, which has a moderate melting point, GC-MS can be invaluable for detecting residual solvents, starting materials, and volatile byproducts from the synthesis. Due to the presence of a primary amino group, derivatization may be employed to improve chromatographic performance and reduce peak tailing.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity determination (qNMR). ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the identity of the synthesized compound and enabling the identification of structurally related impurities.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow associated with thermal transitions in a material. For a crystalline solid like this compound, DSC can be used to determine its melting point and assess its purity based on the principle of melting point depression. A sharp melting endotherm is indicative of high purity. The DSC thermogram of this compound shows an endothermic process with a peak temperature of 188 °C, followed by an exothermic decomposition process peaking at 314.58 °C.[1]
Potential Impurities in Synthesized this compound
The synthesis of this compound typically involves multi-step reactions, including the cyclization of precursors like diaminoglyoxime.[2] Potential impurities can arise from various sources:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Intermediates: Incomplete reactions can lead to the presence of intermediate compounds.
-
Byproducts: Side reactions such as oxidation, hydrolysis, or incomplete cyclization can generate unwanted molecules.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
Comparative Data of Purity Assessment
To provide a practical context, the following tables summarize typical purity data for this compound and two alternative furazan derivatives obtained using the discussed analytical techniques.
| Compound | HPLC Purity (%) | GC-MS Purity (%) | Melting Point (°C) | DSC Peak Temperature (°C) |
| This compound | >99.0 | >99.0 | 85-87[1] | 188 (endotherm)[1] |
| 3,4-Diaminofurazan | >98.0 | >98.0 (GC)[3] | 180-184[3] | Not Available |
| 4-Amino-3-nitrofurazan | >99.0 | Not Available | Not Available | Not Available |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate the replication of these purity assessments.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.05 M acetic acid buffer (pH 5.9) in a 20:80 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile to a concentration of 1 mg/mL. Derivatization with an agent like BSTFA may be performed to improve peak shape.
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆).
-
Spectrometer: 400 MHz or higher.
-
¹H NMR: Acquire standard proton spectra to observe the chemical shifts and coupling constants of the amino protons and any aliphatic or aromatic impurities.
-
¹³C NMR: Acquire proton-decoupled carbon spectra to identify the carbon signals of the oxadiazole ring, nitrile group, and any carbon-containing impurities.
Protocol 4: Differential Scanning Calorimetry (DSC)
-
Sample Pan: Aluminum pans.
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
Heating Rate: 10°C/min.
-
Temperature Range: 25°C to 350°C.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflow for assessing the purity of synthesized this compound and the relationship between the compound and its alternatives.
Caption: Workflow for Purity Assessment.
Caption: Comparison of Furazan Derivatives.
Conclusion
The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of downstream applications. A combination of chromatographic, spectroscopic, and thermal analysis techniques provides a comprehensive understanding of the purity profile. This guide offers a framework for researchers and drug development professionals to establish robust quality control procedures for this important building block and to understand its properties in the context of other relevant furazan derivatives.
References
Comparative Efficacy of 4-Amino-1,2,5-oxadiazole-3-carbonitrile Derivatives Against Oncological Targets
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-1,2,5-oxadiazole-3-carbonitrile scaffold has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Its unique structural features allow for extensive chemical modifications, leading to derivatives with potent and selective biological activities. This guide provides a comparative analysis of the biological efficacy of these derivatives against specific cancer-related targets, supported by experimental data, detailed protocols, and pathway visualizations to aid in further research and development.
Quantitative Data Summary
The following table summarizes the in vitro activity of various 1,2,5-oxadiazole derivatives against Indoleamine 2,3-dioxygenase 1 (IDO1) and their antiproliferative effects on different cancer cell lines.
| Compound ID | Target | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
| Compound 23 | hIDO1 | Enzymatic | 108.7 | - | [1] |
| hIDO1 | Cellular | 19.88 | HEK293T | [1] | |
| Compound 25 | hIDO1 | Enzymatic | 178.1 | - | [1] |
| hIDO1 | Cellular | 68.59 | HEK293T | [1] | |
| Compound 26 | hIDO1 | Enzymatic | 139.1 | - | [1] |
| hIDO1 | Cellular | 57.76 | HEK293T | [1] | |
| MD77 | Proliferation | MTT | GI₅₀: 546 - 6750 | Various | [2] |
| Compound 4 | Proliferation | MTT | - | HCT-116, HeLa, MCF7, MDA-MB 468 | [3] |
| Topoisomerase IIα | Relaxation | Inhibitory | - | [3] | |
| Library Compds. | Proliferation | MTT | - | HCT-116, HeLa | [4] |
| Topoisomerase I | Catalytic | Inhibitory | - | [4] |
Signaling Pathway Visualization
The primary mechanism of action for the most potent 1,2,5-oxadiazole derivatives identified to date is the inhibition of the IDO1 enzyme. IDO1 is a key regulator of immune tolerance in cancer. The following diagram illustrates the IDO1 signaling pathway and the point of intervention for these inhibitors.
Caption: IDO1 pathway and inhibition by 1,2,5-oxadiazole derivatives.
Experimental Protocols
IDO1 Enzyme Inhibition Assay (Enzymatic)
This protocol is a generalized procedure for determining the in vitro inhibitory activity of compounds against the human IDO1 enzyme.
Materials:
-
Recombinant human IDO1 (hIDO1) enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, catalase, ascorbic acid, and methylene blue.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a positive control (known IDO1 inhibitor) and a negative control (DMSO vehicle).
-
Add the hIDO1 enzyme to the wells and incubate for 15 minutes at 25°C.
-
Initiate the enzymatic reaction by adding L-Tryptophan.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet any precipitated protein.
-
Transfer the supernatant to a new plate and measure the absorbance at 480 nm to quantify the amount of kynurenine produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.
Cellular IDO1 Inhibition Assay
This protocol outlines a method to assess the ability of compounds to inhibit IDO1 activity within a cellular context.
Materials:
-
HEK293T cells overexpressing hIDO1 (or other suitable cell line, e.g., SK-OV-3)
-
Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics
-
Interferon-gamma (IFN-γ) for induction of IDO1 expression in some cell lines
-
L-Tryptophan
-
Test compounds dissolved in DMSO
-
96-well cell culture plate
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For cell lines requiring induction, treat with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compounds.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Quantify the kynurenine concentration in the supernatant using a colorimetric method as described in the enzymatic assay (steps 6-9).
-
Determine the cellular IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
Antiproliferative MTS Assay
This assay is used to determine the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.
-
Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ or GI₅₀ values.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and evaluation of novel this compound derivatives.
Caption: Workflow for discovery of bioactive 1,2,5-oxadiazole derivatives.
References
- 1. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
- 2. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 4. Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
4-Amino-1,2,5-oxadiazole-3-carbonitrile, also known as 3-amino-4-cyanofurazan, is a highly versatile building block in the synthesis of a wide range of compounds, from pharmaceuticals and agrochemicals to energetic materials.[1] Its unique structure, featuring both an amino and a nitrile group on a stable oxadiazole (furazan) ring, allows for diverse functionalization and the creation of complex molecular architectures. This guide provides a comprehensive cost-benefit analysis of the primary synthetic route to this valuable intermediate, alongside a comparison with alternative synthetic strategies for related oxadiazole isomers, offering researchers the data needed to make informed decisions for their specific applications.
Executive Summary
The most common and economically viable route to this compound proceeds through a two-step synthesis starting from glyoxal. The first step involves the formation of the precursor diaminoglyoxime, followed by a cyclization and dehydration to yield the final product. While alternative methods exist for the synthesis of other oxadiazole isomers, the direct synthesis of the 4-amino-3-cyano-1,2,5-oxadiazole structure is favored for its efficiency and the utility of the final product. This guide will delve into the experimental details, cost considerations, and comparative performance of these methods.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the synthesis of this compound and a common alternative, 1,3,4-oxadiazoles.
Table 1: Synthesis of this compound
| Step | Reaction | Starting Materials | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Estimated Cost per Gram of Product ($) |
| 1 | Diaminoglyoxime Synthesis | Glyoxal (40% aq. solution) | Hydroxylamine hydrochloride, Sodium hydroxide | 6 hours | 90 | 60-70 | 0.50 - 0.70 |
| 2 | Cyclization/Dehydration | Diaminoglyoxime | Potassium hydroxide, Ethylene glycol | 1 hour | 170 | ~52 | 1.00 - 1.50 |
| Overall | This compound | Glyoxal | - | ~7 hours | - | ~31-36 | 1.50 - 2.20 |
Note: Cost estimations are based on bulk chemical prices and may vary depending on supplier and purity.
Table 2: Comparative Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles (Alternative)
| Method | Starting Materials | Key Reagents | Reaction Time | Temperature | Typical Yield (%) | Key Advantages | Key Disadvantages |
| From Diacylhydrazines | N,N'-diacylhydrazine | POCl₃ or SOCl₂ | 4-8 hours | Reflux | 62-70 | Well-established, good yields | Requires synthesis of diacylhydrazine, harsh reagents |
| From Acylhydrazones | Acylhydrazone | Oxidizing agents (e.g., I₂, DBU) | 3-12 hours | Room Temp. to Reflux | 80-94 | Milder conditions, high yields | Requires synthesis of acylhydrazone |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of Diaminoglyoxime
-
Materials: Glyoxal (40% aqueous solution), Hydroxylamine hydrochloride, Sodium hydroxide, Water.
-
Procedure: To a solution of sodium hydroxide (0.5 mol) in 90 mL of water, add glyoxime (0.2 mol). To this mixture, add hydroxylamine hydrochloride (0.4 mol) in one portion. Heat the reaction mixture in an oil bath at 90°C for 6 hours with reflux. After cooling to room temperature, the diaminoglyoxime precipitates as fine needles. Filter the solid, wash with cold water, and dry.
-
Yield: 12.2 g (51-60%).
Step 2: Synthesis of 3,4-Diaminofurazan (a related compound, illustrating the cyclization)
-
Materials: Diaminoglyoxime, Potassium hydroxide, Ethylene glycol.
-
Procedure: In a round-bottom flask equipped with a mechanical stirrer and a thermometer, preheat ethylene glycol (150 mL) to 120°C. Add diaminoglyoxime (50 g, 0.42 mol) and then potassium hydroxide (24 g, 0.42 mol). Heat the mixture to 170°C for one hour. Cool the clear solution to room temperature and pour it into a mixture of ice and water. The product, 3,4-diaminofurazan, will crystallize. Filter the precipitate, wash with cold water, and air-dry.
-
Yield: 22 g (52%).
Note: A specific, publicly available, detailed protocol for the direct conversion of diaminoglyoxime to this compound is not readily found in the surveyed literature. The above protocol for 3,4-diaminofurazan demonstrates the key cyclization/dehydration step. The formation of the nitrile group likely involves a modification of this procedure or a different starting material.
Alternative Synthesis: 2,5-Disubstituted-1,3,4-oxadiazoles from Diacylhydrazines
-
Materials: N,N'-diacylhydrazine, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂).
-
Procedure: Dissolve the N,N'-diacylhydrazine in a suitable solvent. Add the dehydrating agent (e.g., POCl₃) and reflux the mixture for 4-8 hours. After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. Filter, wash with water, and recrystallize from a suitable solvent.
-
Yield: 62-70%.
Mandatory Visualization
References
Safety Operating Guide
Proper Disposal of 4-Amino-1,2,5-oxadiazole-3-carbonitrile: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 4-Amino-1,2,5-oxadiazole-3-carbonitrile
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this compound, its contaminated labware, and associated materials. Due to its chemical nature as a nitrile-containing heterocyclic compound, it must be treated as hazardous waste.
Key Chemical and Safety Data
A summary of the pertinent data for this compound is provided below. This information is essential for a comprehensive understanding of the compound's characteristics relevant to its safe handling and disposal.
| Property | Value |
| CAS Number | 156463-85-3 |
| Molecular Formula | C₃H₂N₄O |
| Appearance | White solid |
| Hazards | May cause skin, eye, and respiratory irritation.[1] May be harmful if swallowed, inhaled, or in contact with skin.[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2][3] |
| Decomposition | Decomposes at 180 - 182 °C. Hazardous decomposition products include carbon oxides and nitrogen oxides.[1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and its associated waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect pure this compound and any grossly contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
Avoid mixing with other waste streams to prevent unintended reactions.
-
-
Liquid Waste:
-
Should any solutions containing this compound be generated, they must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of solutions containing this compound down the sanitary sewer.[3]
-
-
Contaminated Labware:
-
Disposable labware contaminated with this compound should be collected and disposed of as hazardous waste.[4]
-
For reusable glassware, decontaminate by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste. After decontamination, the glassware can be washed normally.
-
3. Labeling and Storage of Hazardous Waste:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").
-
Store the sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
4. Arranging for Professional Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company or through your institution's Environmental Health and Safety (EHS) department.
-
Provide the disposal service with a comprehensive list of the waste contents.
5. Spill Management:
-
In the event of a spill, evacuate the area and ensure it is well-ventilated.
-
For small spills, carefully sweep up the solid material and place it in a sealed container for disposal as hazardous waste.[3] Avoid generating dust.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
For large spills, contact your institution's EHS department immediately.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Amino-1,2,5-oxadiazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 4-Amino-1,2,5-oxadiazole-3-carbonitrile (CAS: 156463-85-3). The following procedures are based on available safety data for this compound and general best practices for handling hazardous chemical solids.
Personal Protective Equipment (PPE)
Due to the potential hazards associated with this compound, including potential harm if swallowed, inhaled, or in contact with skin, as well as the risk of serious eye and skin irritation, a comprehensive PPE strategy is mandatory.[1] The toxicological properties of this compound have not been fully investigated, warranting a cautious approach.
| PPE Category | Required Equipment | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | To prevent eye irritation or serious eye damage from dust particles or splashes. |
| Hand Protection | Nitrile or neoprene gloves (check manufacturer's compatibility data). Double gloving is recommended for extended handling. | To prevent skin contact and irritation. |
| Body Protection | A fully buttoned laboratory coat. For larger quantities or procedures with a high risk of dust generation, a chemical-resistant apron or suit is advised. | To protect the skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required when handling the powder outside of a fume hood. | To prevent inhalation of the powder, which may cause respiratory irritation. All handling of the solid should ideally be performed in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.
2.1. Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to ensure adequate ventilation.[2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: A spill kit appropriate for solid chemical spills should be available in the immediate vicinity.
-
Material Gathering: Before starting, gather all necessary equipment, including spatulas, weighing paper, and containers.
2.2. Weighing and Dispensing
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Inert Atmosphere (if required): If the compound is sensitive to air or moisture, perform weighing and dispensing in a glove box under an inert atmosphere.
-
Minimize Dust: Handle the solid gently to minimize the generation of dust. Use a spatula to carefully transfer the powder. Avoid pouring the solid.
-
Weighing: Tare a suitable container on the balance. Carefully add the desired amount of this compound to the container.
-
Clean-Up: After weighing, carefully clean any residual powder from the spatula and the weighing area using a damp cloth or paper towel, ensuring not to create airborne dust. Dispose of cleaning materials as hazardous waste.
2.3. Dissolving the Compound
-
Solvent Addition: Add the solvent to the container with the weighed compound slowly to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle agitation to dissolve the solid. If heating is required, use a controlled heating mantle and monitor the process closely.
2.4. Post-Handling
-
Decontamination: Thoroughly clean all equipment used for handling the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[2]
-
Waste Segregation:
-
Solid Waste: Collect all unused solid compounds and any grossly contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Sharps: Any contaminated sharps (needles, etc.) must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not pour any waste down the drain, as the compound is toxic to aquatic organisms.[2]
Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
